(R)-Thionisoxetine hydrochloride
説明
特性
IUPAC Name |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEURBZEQJZUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00110037 | |
| Record name | Nisoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Nisoxetine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
57754-86-6 | |
| Record name | Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nisoxetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57754-86-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nisoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NISOXETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X76P2Y0EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Thionisoxetine Hydrochloride: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Thionisoxetine hydrochloride is a potent and highly selective inhibitor of the norepinephrine transporter (NET). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. The primary action of (R)-Thionisoxetine is the blockade of norepinephrine reuptake, leading to an increase in the synaptic concentration of norepinephrine. This activity makes it a valuable tool for research into the roles of the noradrenergic system in various physiological and pathological processes, including depression and urinary incontinence.[1] This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and utilize this specific pharmacological agent.
Core Mechanism of Action: Norepinephrine Transporter Inhibition
This compound exerts its pharmacological effects primarily through the high-affinity and selective inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] The NET is a membrane protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2]
By competitively binding to the NET, (R)-Thionisoxetine blocks the reuptake of norepinephrine, leading to an increased concentration and prolonged residence time of this neurotransmitter in the synapse. This enhancement of noradrenergic signaling is the fundamental mechanism underlying its observed physiological effects.
The (R)-enantiomer of thionisoxetine is significantly more potent than its (S)-enantiomer, highlighting the stereospecificity of its interaction with the norepinephrine transporter.[1]
Pharmacological Profile: Potency and Selectivity
The pharmacological profile of (R)-Thionisoxetine is characterized by its high potency for the norepinephrine transporter and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).
Quantitative Data Summary
The following tables summarize the key quantitative data that define the potency and selectivity of this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 0.20 nM | [3H]-Nisoxetine Binding to Norepinephrine Transporter | [1] |
Table 1: Binding Affinity of (R)-Thionisoxetine for the Norepinephrine Transporter
| Transporter | Selectivity Ratio (NE Uptake vs. 5-HT Uptake) | Reference |
| Norepinephrine Transporter (NET) | ~70-fold more potent than for SERT | [1] |
| Serotonin Transporter (SERT) | ||
| Dopamine Transporter (DAT) | Weak inhibitor (Ki values at least two orders of magnitude greater for a related compound) | [3] |
Table 2: Selectivity Profile of (R)-Thionisoxetine
| Tissue | ED50 (Prevention of NE Depletion) | Experimental Model | Reference |
| Hypothalamus | 0.21 mg/kg | 6-hydroxydopamine-induced depletion | [1] |
| Heart | 3.4 mg/kg | Metaraminol-induced depletion | [1] |
| Urethra | 1.2 mg/kg | Metaraminol-induced depletion | [1] |
Table 3: In Vivo Potency of (R)-Thionisoxetine
Downstream Signaling Pathways
The inhibition of the norepinephrine transporter by (R)-Thionisoxetine initiates a cascade of downstream signaling events. The elevated synaptic norepinephrine levels lead to increased activation of postsynaptic adrenergic receptors. While direct studies on the downstream signaling of (R)-Thionisoxetine are limited, the effects of selective norepinephrine reuptake inhibitors (NRIs) are known to involve the modulation of intracellular second messenger systems.
A key pathway implicated in the action of antidepressants that enhance noradrenergic transmission is the cyclic adenosine monophosphate (cAMP) signaling cascade. Increased norepinephrine in the synapse can lead to the activation of Gs-protein coupled adrenergic receptors, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and neuronal survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Norepinephrine Transporter
This protocol describes a competitive binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter using [3H]-nisoxetine as the radioligand.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
[3H]-Nisoxetine (specific activity ~80-90 Ci/mmol)
-
This compound
-
Desipramine (for non-specific binding)
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in Assay Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of (R)-Thionisoxetine.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [3H]-Nisoxetine, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of (R)-Thionisoxetine dilution, 50 µL of [3H]-Nisoxetine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filter mats and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-Thionisoxetine concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal [3H]-Norepinephrine Uptake Assay
This protocol describes a functional assay to measure the inhibitory effect of (R)-Thionisoxetine on norepinephrine uptake into synaptosomes.
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex)
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer Bicarbonate Buffer: 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, saturated with 95% O2/5% CO2
-
[3H]-Norepinephrine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Desipramine (as a positive control)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect brain tissue in ice-cold Sucrose Buffer.
-
Homogenize the tissue in Sucrose Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer Bicarbonate Buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-Thionisoxetine or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [3H]-Norepinephrine (final concentration ~50 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Scintillation Counting and Data Analysis:
-
Transfer the filters to scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of [3H]-Norepinephrine uptake against the logarithm of the (R)-Thionisoxetine concentration.
-
Conclusion
This compound is a powerful research tool characterized by its high-potency and selective inhibition of the norepinephrine transporter. Its well-defined mechanism of action, coupled with its selectivity, makes it an ideal compound for elucidating the role of the noradrenergic system in health and disease. This technical guide has provided a comprehensive overview of its pharmacological profile, downstream signaling pathways, and the experimental protocols necessary for its characterization. This information is intended to support the scientific community in the design and execution of robust and informative studies utilizing (R)-Thionisoxetine.
References
- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Thionisoxetine Hydrochloride
This technical guide provides a comprehensive overview of (R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacological actions, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (3R)-N-methyl-3-phenyl-3-[2-(methylsulfanyl)phenoxy]propan-1-amine hydrochloride | Inferred |
| Molecular Formula | C₁₇H₂₂ClNOS | Inferred |
| Molecular Weight | 323.88 g/mol | Inferred |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water, ethanol, and DMSO | Inferred from similar compounds[3][4] |
| Melting Point | Not available |
Table 1: Physicochemical Properties of this compound.
Pharmacological Profile
(R)-Thionisoxetine is a highly potent and selective inhibitor of the norepinephrine transporter (NET). Its pharmacological activity has been characterized in both in vitro and in vivo studies.
Mechanism of Action
(R)-Thionisoxetine selectively binds to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Binding Affinity and Selectivity
In vitro studies have demonstrated the high affinity and selectivity of (R)-Thionisoxetine for the norepinephrine transporter.
| Parameter | Value | Species | Assay |
| Ki (NET) | 0.20 nM | Rat | [³H]-nisoxetine binding |
| Selectivity | ~70-fold more potent for NE uptake vs. 5-HT uptake | Rat | [³H]-NE and [³H]-5HT uptake |
Table 2: In Vitro Pharmacological Data for (R)-Thionisoxetine.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key pharmacological assays.
Synthesis of this compound
A specific, publicly available synthesis protocol for this compound is not available. However, a plausible synthetic route can be derived from the synthesis of structurally similar compounds, such as Atomoxetine. The following is a proposed multi-step synthesis.
Figure 1: Proposed Synthesis Workflow for this compound.
Detailed Protocol:
-
Asymmetric Reduction: 3-Chloropropiophenone is asymmetrically reduced using borane in the presence of a catalytic amount of (S)-oxazaborolidine in an appropriate solvent like tetrahydrofuran (THF) to yield (R)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess.
-
Amination: The resulting chiral alcohol is then reacted with methylamine to substitute the chlorine atom and introduce the methylamino group, yielding (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Nucleophilic Aromatic Substitution: The hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxypropylamine is then coupled with 2-fluorothiophenol via a nucleophilic aromatic substitution reaction, likely facilitated by a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), to form the free base of (R)-Thionisoxetine.
-
Salt Formation: Finally, the free base is dissolved in a suitable solvent like ethyl acetate and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid can be purified by recrystallization.
Norepinephrine Transporter (NET) Binding Assay
This in vitro assay determines the binding affinity of this compound for the norepinephrine transporter.
Figure 2: Workflow for Norepinephrine Transporter Binding Assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nisoxetine.
-
Test compound: this compound.
-
Reference compound: Desipramine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nisoxetine and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known NET inhibitor like desipramine).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Synaptosomal Norepinephrine Uptake Assay
This assay measures the functional ability of this compound to inhibit the uptake of norepinephrine into presynaptic nerve terminals.
Figure 3: Workflow for Synaptosomal Norepinephrine Uptake Assay.
Materials:
-
Freshly prepared synaptosomes from a relevant brain region (e.g., rat hypothalamus or cortex).
-
Radiolabeled substrate: [³H]-Norepinephrine.
-
Test compound: this compound.
-
Krebs-Ringer buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound.
-
Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.
-
Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]-Norepinephrine taken up by the synaptosomes.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of norepinephrine uptake.
In Vivo Microdialysis
This technique allows for the measurement of extracellular norepinephrine levels in the brain of a living animal following administration of this compound.
Figure 4: Workflow for In Vivo Microdialysis.
Procedure:
-
Surgery: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., prefrontal cortex or hypothalamus).
-
Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular norepinephrine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples to monitor changes in extracellular norepinephrine concentrations over time.
-
Analysis: Analyze the norepinephrine content in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5]
Signaling Pathway
This compound exerts its effect by modulating the noradrenergic signaling pathway.
Figure 5: Noradrenergic Synapse and the Site of Action of this compound.
This diagram illustrates the key steps in noradrenergic neurotransmission. Tyrosine is converted to norepinephrine in the presynaptic neuron and stored in vesicles. Upon neuronal firing, norepinephrine is released into the synaptic cleft, where it can bind to adrenergic receptors on the postsynaptic neuron, leading to downstream signaling. The action of norepinephrine is terminated primarily by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound acts by blocking this transporter, thereby increasing the concentration and duration of norepinephrine in the synaptic cleft.
References
(R)-Thionisoxetine hydrochloride synthesis pathway and precursors
An In-depth Technical Guide to the Synthesis of (R)-Thionisoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a potent and selective norepinephrine reuptake inhibitor. The proposed synthetic pathway is based on established chemical transformations and analogies to the synthesis of structurally related compounds, such as duloxetine. This document details the key precursors, intermediates, and reaction steps, offering valuable insights for researchers in medicinal chemistry and drug development.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key strategic elements of the synthesis involve the construction of the 3-amino-1-(thiophen-2-yl)propan-1-ol backbone, the stereoselective formation of the (R)-enantiomer, and the final etherification to introduce the 2-(methylthio)phenoxy moiety.
The proposed overall synthetic transformation is as follows:
Caption: Proposed synthesis pathway for this compound.
Precursors
The primary precursors for the synthesis of this compound are 2-acetylthiophene and 2-(methylthio)phenol.
| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 2-Acetylthiophene | 88-15-3 | C6H6OS | 126.18 | Provides the thiophene ring and the carbon backbone. |
| 2-(Methylthio)phenol | 1073-29-6 | C7H8OS | 140.20 | Forms the substituted phenoxy ether moiety. |
Synthesis of Key Intermediate: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
This chiral amino alcohol is the cornerstone of the synthesis, as its stereochemistry dictates the final product's configuration.
Step 1: Mannich Reaction
The synthesis commences with a Mannich reaction between 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.
Experimental Protocol (Analogous to Duloxetine Intermediate Synthesis):
-
To a reaction vessel, add 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as isopropanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux (approximately 80-85 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/isopropanol).
| Reactant | Molar Ratio |
| 2-Acetylthiophene | 1.0 |
| Paraformaldehyde | 1.1 |
| Dimethylamine hydrochloride | 1.1 |
Step 2: Demethylation
The tertiary amine is then demethylated to the secondary amine, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.
Experimental Protocol:
-
Dissolve the 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., ethanol).
-
Add an excess of methylamine (as an aqueous solution or gas).
-
Heat the mixture in a sealed vessel to 60-70 °C for several hours.[1]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction and partially remove the solvent to crystallize the product.
-
Filter the solid and wash with a cold solvent to obtain the desired product as its hydrochloride salt.
Step 3: Enantioselective Reduction
The key stereocenter is introduced via the enantioselective reduction of the ketone to the corresponding (R)-alcohol. This can be achieved through various methods, including catalytic asymmetric hydrogenation or enzymatic reduction.
Experimental Protocol (Catalytic Asymmetric Hydrogenation):
-
In a high-pressure reactor, dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., methanol or isopropanol).
-
Add a chiral ruthenium or rhodium catalyst, such as one based on a BINAP or other chiral phosphine ligand.[2]
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction at a controlled temperature until the uptake of hydrogen ceases.
-
Depressurize the reactor and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the product, (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, should be determined by chiral HPLC.
-
The crude product can be purified by recrystallization.
| Parameter | Value |
| Catalyst | Chiral Ru or Rh complex |
| Hydrogen Pressure | 10-50 bar (typical) |
| Temperature | 25-80 °C (typical) |
| Solvent | Methanol, Ethanol, or Isopropanol |
| Expected Yield | >80% (based on analogous reactions) |
| Expected ee | >95% (based on analogous reactions) |
Final Assembly: Williamson Ether Synthesis and Salt Formation
Step 4: Williamson Ether Synthesis
The final carbon-oxygen bond is formed through a Williamson ether synthesis, coupling the chiral alcohol with 2-(methylthio)phenol.
Experimental Protocol:
-
In an inert atmosphere, dissolve (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at a low temperature (e.g., 0 °C) to form the alkoxide.
-
Once the alkoxide formation is complete, add a solution of 2-(methylthio)phenol in the same solvent.
-
Slowly warm the reaction mixture to room temperature or slightly above and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (R)-Thionisoxetine can be purified by column chromatography on silica gel.
| Reactant | Molar Ratio |
| (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 1.0 |
| 2-(Methylthio)phenol | 1.0 - 1.2 |
| Base (e.g., NaH) | 1.1 - 1.3 |
Step 5: Hydrochloride Salt Formation
The purified (R)-Thionisoxetine free base is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolve the purified (R)-Thionisoxetine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Stir the resulting suspension for a period to ensure complete salt formation.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Logical Workflow for Synthesis
References
InChIKey and molecular formula for (R)-Thionisoxetine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As the (R)-enantiomer of Thionisoxetine, it demonstrates significantly greater potency than its (S)-counterpart. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and relevant protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neuroscience and pharmacology.
Chemical and Physical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of N-methyl-3-(2-methylthiophenoxy)-3-phenylpropylamine. While a specific PubChem entry for the hydrochloride salt of the (R)-enantiomer is not available, the properties of the base molecule are well-characterized.
| Property | Value | Source |
| Molecular Formula | C17H22ClNOS | Derived |
| InChIKey (Base) | NDVZIUGCCMZHLG-UHFFFAOYSA-N | [1] |
| Molecular Weight (Base) | 287.4 g/mol | [1] |
| Molecular Formula (Base) | C17H21NOS | [1][2] |
Mechanism of Action
This compound is a selective inhibitor of the norepinephrine transporter (NET). The NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, (R)-Thionisoxetine increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling at adrenergic receptors is believed to be the primary mechanism underlying its pharmacological effects.
Quantitative Pharmacological Data
(R)-Thionisoxetine has been demonstrated to be a highly potent inhibitor of norepinephrine uptake. The following table summarizes key quantitative data from in vitro and in vivo studies.
| Parameter | Value | Species/Tissue | Assay | Source |
| Ki | 0.20 nM | Rat Hypothalamic Synaptosomes | [3H]-Nisoxetine Binding | [3] |
| ED50 | 0.21 mg/kg | Rat Hypothalamus | Prevention of 6-OHDA-induced NE depletion | [3] |
| ED50 | 3.4 mg/kg | Rat Heart | Prevention of Metaraminol-induced NE depletion | [3] |
| ED50 | 1.2 mg/kg | Rat Urethra | Prevention of Metaraminol-induced NE depletion | [3] |
Experimental Protocols
[3H]-Nisoxetine Binding Assay in Rat Brain Homogenates
This protocol is adapted from established methods for determining the binding affinity of compounds to the norepinephrine transporter.[4]
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex)
-
[3H]-Nisoxetine (radioligand)
-
This compound (test compound)
-
Desipramine or Tomoxetine (for non-specific binding)
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Incubation Buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Tissue Preparation: Homogenize dissected rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in fresh incubation buffer.
-
Binding Reaction: In triplicate, incubate the brain homogenate with varying concentrations of this compound and a fixed concentration of [3H]-Nisoxetine.
-
Total and Non-specific Binding: Determine total binding in the absence of a competitor and non-specific binding in the presence of a high concentration of a known NET inhibitor like desipramine.
-
Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 2-4 hours).
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound by analyzing the competition binding data using appropriate software.
In Vivo Norepinephrine Depletion Model
This protocol describes a method to assess the in vivo efficacy of this compound in preventing chemically induced norepinephrine depletion.[3]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
6-Hydroxydopamine (6-OHDA) or Metaraminol
-
Vehicle solution
-
Anesthesia
-
Dissection tools
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for norepinephrine quantification
Procedure:
-
Animal Dosing: Administer various doses of this compound or vehicle to different groups of rats via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of NE Depletion: After a specified pretreatment time, administer a neurotoxin to induce norepinephrine depletion.
-
Central Depletion: Intracerebroventricular injection of 6-OHDA.
-
Peripheral Depletion: Systemic administration of metaraminol.
-
-
Tissue Collection: At a designated time point after neurotoxin administration, euthanize the animals and dissect the brain regions of interest (e.g., hypothalamus) or peripheral tissues (e.g., heart, urethra).
-
Norepinephrine Quantification: Homogenize the tissues and measure the concentration of norepinephrine using HPLC with electrochemical detection.
-
Data Analysis: Calculate the extent of norepinephrine depletion in the vehicle-treated group compared to a control group that did not receive the neurotoxin. Determine the ED50 value of this compound, which is the dose required to prevent 50% of the neurotoxin-induced norepinephrine depletion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of norepinephrine reuptake inhibition and a general experimental workflow for characterizing a novel norepinephrine reuptake inhibitor.
Caption: Proposed mechanism of action for this compound.
References
- 1. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Thionisoxetine Hydrochloride: An In-Depth Technical Guide on a Potent and Selective Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As an analog of nisoxetine, it demonstrates a strong affinity for the norepinephrine transporter (NET), playing a crucial role in the modulation of noradrenergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals engaged in neuroscience drug discovery and development.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentration of norepinephrine leads to enhanced and prolonged stimulation of postsynaptic adrenergic receptors. This modulation of noradrenergic signaling is the primary mechanism underlying the therapeutic potential of this compound.
Quantitative Data: Binding Affinity and Selectivity
The efficacy and selectivity of this compound are quantified by its binding affinity (Ki) for the norepinephrine transporter (NET) and its comparatively lower affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).
| Compound | Transporter | Kᵢ (nM) | Selectivity (NET vs. SERT) | Reference |
| (R)-Thionisoxetine | NET | 0.20 | ~70-fold | [1] |
| SERT | N/A | |||
| DAT | N/A | |||
| (S)-Thionisoxetine | NET | >100 | N/A | [1] |
| Nisoxetine (comparator) | NET | ~0.8-5.1 | ~75-94 fold vs. SERT | |
| SERT | ~383 | |||
| DAT | ~477 | |||
| N/A: Data not explicitly available in the cited literature. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity of this compound for the human norepinephrine transporter (hNET).
Materials and Reagents:
-
HEK293 or CHO cells stably expressing hNET
-
Radioligand: [³H]-Nisoxetine (specific activity 70-90 Ci/mmol)
-
Test Compound: this compound
-
Reference Compound: Desipramine hydrochloride
-
Non-specific binding control: 10 µM Desipramine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or sonication.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound and the reference compound in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filter mats.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Norepinephrine Depletion Assay (6-Hydroxydopamine Model)
This protocol outlines a method to assess the in vivo efficacy of this compound in preventing chemically induced depletion of norepinephrine in the rat hypothalamus.[1]
Materials and Reagents:
-
Male Sprague-Dawley rats
-
This compound
-
6-Hydroxydopamine (6-OHDA)
-
Vehicle for drug administration (e.g., saline)
-
Anesthetic
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation and Dosing:
-
Administer various doses of this compound (or vehicle) to different groups of rats via the desired route (e.g., intraperitoneal).
-
After a specified pretreatment time (e.g., 30 minutes), anesthetize the rats.
-
-
6-OHDA Administration:
-
Tissue Collection and Analysis:
-
At a predetermined time point after 6-OHDA administration (e.g., 24 hours), euthanize the rats and dissect the hypothalamus.
-
Measure the norepinephrine content in the hypothalamic tissue using a validated analytical method (e.g., HPLC with electrochemical detection).
-
-
Data Analysis:
-
Compare the norepinephrine levels in the hypothalami of rats treated with this compound and 6-OHDA to those treated with vehicle and 6-OHDA.
-
Calculate the ED₅₀ value, which is the dose of this compound that prevents 50% of the 6-OHDA-induced norepinephrine depletion.
-
In Vivo Norepinephrine Depletion Assay (Metaraminol Model)
This protocol describes a method to evaluate the ability of this compound to prevent norepinephrine depletion in peripheral tissues induced by metaraminol.[1]
Materials and Reagents:
-
Male Sprague-Dawley rats
-
This compound
-
Metaraminol
-
Vehicle for drug administration (e.g., saline)
Procedure:
-
Animal Dosing:
-
Administer various doses of this compound (or vehicle) to different groups of rats.
-
-
Metaraminol Administration:
-
Tissue Collection and Analysis:
-
At a predetermined time after metaraminol administration, euthanize the rats and dissect the target peripheral tissues (e.g., heart, urethra).[1]
-
Measure the norepinephrine content in the tissues using a validated analytical method.
-
-
Data Analysis:
-
Compare the norepinephrine levels in the tissues of rats treated with this compound and metaraminol to those treated with vehicle and metaraminol.
-
Calculate the ED₅₀ value for the prevention of norepinephrine depletion in each tissue.
-
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Conclusion
This compound is a highly potent and selective norepinephrine reuptake inhibitor, as evidenced by its low nanomolar affinity for the norepinephrine transporter and significant selectivity over the serotonin transporter. The experimental protocols detailed in this guide provide a framework for the robust in vitro and in vivo characterization of this and similar compounds. The continued investigation of this compound and other selective NRIs holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6‐Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unilateral 6-hydroxydopamine lesion of dopamine neurons and subchronic l-DOPA administration in the adult rat alters the expression of the vesicular GABA transporter in different subsets of striatal neurons and in the substantia nigra, pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depletion of cortical norepinephrine in rats by 6-hydroxydopamine does not impair performance of a delayed-nonmatching-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neonatal 6-hydroxydopamine lesioning of rats and dopaminergic neurotoxicity: proposed animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 8. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of norepinephrine depletion by reserpine, metaraminol and related agents. The role of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
(R)-Thionisoxetine Hydrochloride Enantiomers: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI), has demonstrated significant stereoselectivity in its biological activity. As the sulfur-containing analog of nisoxetine, its enantiomeric properties are of considerable interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of the biological activity of this compound and its enantiomers, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Enantiomeric Activity
The biological activity of the enantiomers of thionisoxetine hydrochloride has been evaluated through various in vitro and in vivo studies. The data clearly indicates that the (R)-enantiomer is significantly more potent in its interaction with the norepinephrine transporter (NET) compared to the (S)-enantiomer.
| Parameter | (R)-Thionisoxetine | (S)-Thionisoxetine | Reference |
| Ki (nM) for [3H]-Nisoxetine Binding | 0.20 | Significantly less potent | [1] |
| [3H]-Norepinephrine Uptake Inhibition | ~70-fold more potent than for 5-HT uptake | Not specified | [1] |
| ED50 (mg/kg) for preventing hypothalamic NE depletion by 6-hydroxydopamine | 0.21 | Not specified | [1] |
| ED50 (mg/kg) for preventing heart NE depletion by metaraminol | 3.4 | Not specified | [1] |
| ED50 (mg/kg) for preventing urethral NE depletion by metaraminol | 1.2 | Not specified | [1] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for (R)-Thionisoxetine is the inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling.
References
Thionisoxetine: A Technical Overview of its Discovery and Development by Eli Lilly
Introduction
Thionisoxetine, later known as duloxetine and marketed under the brand name Cymbalta®, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) developed by Eli Lilly and Company. Its journey from a novel chemical entity to a widely prescribed medication for major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain represents a significant advancement in the pharmacological treatment of these conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key developmental milestones of Thionisoxetine, with a focus on the scientific data and experimental methodologies that underpinned its development.
Discovery and Synthesis
The development of Thionisoxetine emerged from a concerted effort at Eli Lilly to discover a dual-acting antidepressant that could offer a broader spectrum of efficacy compared to the selective serotonin reuptake inhibitors (SSRIs) that were prevalent at the time. The core chemical scaffold of Thionisoxetine, a phenylpropanolamine derivative, was identified as a promising starting point.
The key synthetic step in the creation of Thionisoxetine involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoro-naphthalene in the presence of sodium hydride. This reaction, a nucleophilic aromatic substitution, couples the naphthalene ring to the propanamine backbone, yielding the characteristic thienyloxyphenylpropylamine structure of the molecule. The (S)-enantiomer was specifically selected due to its more potent and balanced inhibition of both serotonin and norepinephrine transporters.
Mechanism of Action
Thionisoxetine exerts its therapeutic effects by potently and selectively inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of neurons in the central nervous system. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Thionisoxetine increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission. This dual mechanism of action is believed to be responsible for its broad efficacy across a range of mood and pain disorders.
The downstream signaling pathways initiated by the increased availability of 5-HT and NE are complex and involve the activation of various G-protein coupled receptors. This leads to the modulation of adenylyl cyclase activity, alterations in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinases, which in turn regulate the expression of various genes, including those for neurotrophic factors like brain-derived neurotrophic factor (BDNF).
Caption: Mechanism of action of Thionisoxetine.
Quantitative Data
The affinity and potency of Thionisoxetine for the serotonin and norepinephrine transporters have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Transporter Binding Affinities and Reuptake Inhibition
| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| Serotonin (SERT) | 0.7 - 4.6 | 4.3 - 11 |
| Norepinephrine (NET) | 1.8 - 9.1 | 6.8 - 23 |
| Dopamine (DAT) | >1000 | >5000 |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Value |
| Bioavailability | ~50% |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours |
| Elimination Half-life (t1/2) | ~12 hours |
| Protein Binding | >90% |
Experimental Protocols
The following sections detail the methodologies for key experiments used in the development of Thionisoxetine.
In Vitro Transporter Binding Assays
-
Objective: To determine the binding affinity (Ki) of Thionisoxetine for human SERT, NET, and DAT.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human transporters (SERT, NET, or DAT) were prepared.
-
Radioligand Binding: Membranes were incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN35,428 for DAT) in the presence of varying concentrations of Thionisoxetine.
-
Incubation and Washing: The mixture was incubated to allow for binding equilibrium. The membranes were then rapidly filtered and washed to separate bound from unbound radioligand.
-
Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation from the IC50 values (the concentration of Thionisoxetine that inhibits 50% of radioligand binding).
-
Synaptosomal Reuptake Inhibition Assays
-
Objective: To measure the functional inhibition of neurotransmitter reuptake (IC50) by Thionisoxetine.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) were prepared from specific brain regions of rats (e.g., hippocampus for serotonin, hypothalamus for norepinephrine).
-
Incubation: Synaptosomes were incubated with varying concentrations of Thionisoxetine.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter ([3H]5-HT or [3H]NE) was added to the synaptosomal suspension, and uptake was allowed to proceed for a short period.
-
Termination and Measurement: The uptake was terminated by rapid filtration and washing. The amount of radioactivity accumulated within the synaptosomes was quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value was determined by non-linear regression analysis of the concentration-response curves.
-
Caption: Synaptosomal reuptake inhibition assay workflow.
Clinical Development
Following promising preclinical data, Thionisoxetine entered clinical trials under the generic name duloxetine. The clinical development program was extensive, involving numerous Phase I, II, and III studies to evaluate its safety, tolerability, and efficacy in various patient populations. These trials consistently demonstrated the efficacy of duloxetine in treating major depressive disorder and several anxiety and pain disorders, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) in 2004. The successful development of Thionisoxetine highlighted the therapeutic potential of dual-acting reuptake inhibitors and provided a valuable new treatment option for patients.
In-Depth Pharmacological Profile of (R)-Thionisoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Thionisoxetine hydrochloride is a potent and selective norepinephrine reuptake inhibitor (NRI). As an analog of nisoxetine, it demonstrates high affinity for the norepinephrine transporter (NET), playing a crucial role in modulating noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding and functional activity, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effects primarily by binding to the presynaptic norepinephrine transporter (NET) and inhibiting the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
dot
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of this compound, as well as its in vivo efficacy.
Table 1: In Vitro Binding Affinity and Functional Activity
| Target | Assay Type | Radioligand | Tissue/Cell Line | Species | Parameter | Value | Reference |
| Norepinephrine Transporter (NET) | Binding Assay | [³H]-Nisoxetine | - | - | Kᵢ | 0.20 nM | [1] |
| Norepinephrine Transporter (NET) | Uptake Inhibition | [³H]-Norepinephrine | Hypothalamic Synaptosomes | Rat | - | Potent Inhibition | [1] |
| Serotonin Transporter (SERT) | Uptake Inhibition | [³H]-Serotonin | - | - | Potency vs. NET | ~70-fold less potent | [1] |
Table 2: In Vivo Efficacy
| Model | Effect Measured | Route of Administration | Species | Parameter | Value | Reference |
| 6-Hydroxydopamine-induced NE depletion | Prevention of hypothalamic NE depletion | - | Rat | ED₅₀ | 0.21 mg/kg | [1] |
| Metaraminol-induced NE depletion | Prevention of heart NE depletion | - | Rat | ED₅₀ | 3.4 mg/kg | [1] |
| Metaraminol-induced NE depletion | Prevention of urethral NE depletion | - | Rat | ED₅₀ | 1.2 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for the key pharmacological assays are provided below.
[³H]-Nisoxetine Binding Assay (for NET Affinity)
This protocol outlines a competitive radioligand binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter.
dot
Methodology:
-
Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.[2]
-
Assay Components: The assay mixture contains the prepared brain membranes, a fixed concentration of [³H]-Nisoxetine (e.g., 0.5-1.0 nM), and varying concentrations of this compound or a reference compound.[3] Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine (e.g., 10 µM).[3]
-
Incubation: The mixture is incubated, typically at 4°C for 2-3 hours, to allow for binding to reach equilibrium.[3][4]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[2]
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
[³H]-Norepinephrine Uptake Inhibition Assay (Functional Activity)
This protocol describes a functional assay to measure the ability of (R)-Thionisoxetine to inhibit the uptake of norepinephrine into synaptosomes.
dot
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from fresh rat hypothalamic tissue by homogenization in a suitable buffer (e.g., Krebs-Ringer) followed by differential centrifugation.[5]
-
Pre-incubation: The synaptosomal suspension is pre-incubated with various concentrations of this compound or vehicle for a short period at 37°C.
-
Uptake Initiation: [³H]-Norepinephrine is added to the suspension to initiate the uptake process. The incubation continues for a defined period, typically a few minutes, at 37°C.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-Norepinephrine.
-
Quantification: The amount of [³H]-Norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of [³H]-Norepinephrine uptake (IC₅₀) is calculated.
Selectivity Profile
This compound demonstrates high selectivity for the norepinephrine transporter. It is approximately 70-fold more potent in inhibiting the uptake of [³H]-NE as compared to [³H]-5HT.[1] A comprehensive screening against a wider panel of receptors and transporters would be beneficial to fully characterize its off-target activity profile.
Downstream Signaling
The inhibition of norepinephrine reuptake by (R)-Thionisoxetine leads to an accumulation of norepinephrine in the synaptic cleft. This increased availability of norepinephrine results in enhanced activation of postsynaptic α- and β-adrenergic receptors. Activation of these G-protein coupled receptors initiates various downstream signaling cascades, which can include modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate numerous intracellular proteins, ultimately leading to diverse physiological responses.
dot
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Solubility and Stability of (R)-Thionisoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of (R)-Thionisoxetine hydrochloride based on its chemical structure and data from analogous compounds. Specific experimental data for this compound is limited in the public domain. Therefore, the information presented herein is intended as a guide for initiating laboratory investigations and should be supplemented with empirical testing.
Introduction
(R)-Thionisoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI), making it a compound of significant interest for research in depression and other neurological disorders.[1] As with any drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for the development of suitable formulations and for ensuring reliable in vitro and in vivo studies. This technical guide provides an in-depth summary of the available data, predicted properties, and detailed experimental protocols for determining the solubility and stability of this compound.
Physicochemical Properties
The hydrochloride salt form of (R)-Thionisoxetine is expected to enhance its aqueous solubility compared to the free base. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of (R)-Thionisoxetine and its Hydrochloride Salt
| Property | Value (Free Base) | Predicted Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₁₇H₂₁NOS | C₁₇H₂₂ClNOS | [2] |
| Molecular Weight | 287.4 g/mol | 323.87 g/mol | [2] |
| Appearance | - | Predicted to be a solid | - |
| pKa | - | Predicted to be basic (due to the secondary amine) | - |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately to Highly Soluble | The hydrochloride salt of an amine is expected to have good aqueous solubility. The analogous compound, nisoxetine hydrochloride, is water-soluble. |
| Ethanol | Soluble | The analogous compound, nisoxetine hydrochloride, is soluble in ethanol.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for drug discovery compounds. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderately Soluble | Solubility is expected to be pH-dependent. At physiological pH, the compound should be predominantly in its protonated, more soluble form. |
Stability Profile
A comprehensive stability analysis of this compound requires forced degradation studies under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. While specific stability data is not available, a general understanding of potential degradation pathways can be inferred from its chemical structure, which contains ether and thioether linkages that could be susceptible to hydrolysis and oxidation, respectively.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the ether linkage. |
| Basic Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the ether linkage. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the thioether and secondary amine. |
| Thermal Degradation | Dry heat (e.g., 60°C) | General decomposition. |
| Photodegradation | Exposure to UV/Vis light | Photolytic cleavage or rearrangement. |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the diluted sample using a validated HPLC method against a standard curve.
-
Calculate the solubility in mg/mL or mM.
Stability Assessment: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.
Mandatory Visualizations
Signaling Pathway of this compound
(R)-Thionisoxetine acts as a norepinephrine reuptake inhibitor by blocking the norepinephrine transporter (NET).[1] This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Caption: Inhibition of Norepinephrine Reuptake by this compound.
Experimental Workflow for Solubility Determination
The shake-flask method is a standard and reliable approach for determining the equilibrium solubility of a compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Methodological & Application
Application Note: Chiral HPLC Method for the Quantification of (R)-Thionisoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and selective chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (R)-Thionisoxetine hydrochloride in bulk drug substance and pharmaceutical formulations. The method utilizes a polysaccharide-based chiral stationary phase to achieve efficient separation of the (R) and (S)-enantiomers of Thionisoxetine. This method is suitable for quality control, stability studies, and pharmacokinetic analysis.
Introduction
Thionisoxetine, a selective norepinephrine reuptake inhibitor, exists as a pair of enantiomers, (R)-Thionisoxetine and (S)-Thionisoxetine. As with many chiral drugs, the pharmacological activity and potential side effects can be enantiomer-specific. Therefore, the ability to accurately quantify the desired (R)-enantiomer is critical in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers.[1][2][3] This document provides a detailed protocol for a chiral HPLC method validated for the quantification of this compound.
Experimental
HPLC System and Chromatographic Conditions
A reliable HPLC system equipped with a UV detector is required for this analysis. The chromatographic conditions have been optimized for the efficient separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Run Time | 15 minutes |
Method Validation Summary
The developed chiral HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the quantification of this compound.
| Validation Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Specificity | No interference from excipients or the (S)-enantiomer |
Detailed Experimental Protocols
Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration.
Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak area for (R)-Thionisoxetine.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the chiral HPLC quantification of this compound.
Conclusion
The chiral HPLC method described in this application note is a reliable and accurate technique for the quantification of this compound. The method is specific for the (R)-enantiomer and can be readily implemented in a quality control laboratory for routine analysis of bulk drug substance and pharmaceutical dosage forms.
References
Application Notes and Protocols for (R)-Thionisoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and protocols for the use of high-purity (R)-Thionisoxetine hydrochloride in research and development.
This compound is a potent and highly selective norepinephrine reuptake inhibitor (NRI). It is the (R)-enantiomer of thionisoxetine and demonstrates significantly greater potency than its (S)-enantiomer.[1] This compound serves as a valuable tool for investigating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. Its high affinity and selectivity make it a suitable candidate for studies related to depression, urinary incontinence, and other conditions where norepinephrine signaling is implicated.[1][2][3][4]
Commercial Suppliers of High-Purity this compound
High-purity this compound is available from various chemical suppliers specializing in research chemicals and reference standards. Researchers should always verify the purity and identity of the compound via the supplier's certificate of analysis.
| Supplier | Product Name(s) | Notes |
| MedChemExpress | This compound; (R)-Thionisoxetine (LY-368975) | Provides the compound for research purposes. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂ClNOS | [5] |
| Molecular Weight | 323.88 g/mol | [5] |
| IUPAC Name | (R)-N-methyl-3-(2-(methylthio)phenoxy)-3-phenylpropan-1-amine hydrochloride | [5] |
| Synonyms | LY368975 | [5] |
Pharmacological Data
(R)-Thionisoxetine is a potent inhibitor of the norepinephrine transporter. The following table summarizes its in vitro and in vivo activity.
| Parameter | Species | Assay/Tissue | Value | Reference |
| Ki | Rat | [³H]-nisoxetine binding to NET | 0.20 nM | [1] |
| IC₅₀ (NE uptake) | Rat | Hypothalamic synaptosomes | ~70-fold more potent than for 5-HT uptake | [1] |
| ED₅₀ (in vivo) | Rat | Prevention of 6-hydroxydopamine-induced hypothalamic NE depletion | 0.21 mg/kg | [1][3] |
| ED₅₀ (in vivo) | Rat | Prevention of metaraminol-induced heart NE depletion | 3.4 mg/kg | [1] |
| ED₅₀ (in vivo) | Rat | Prevention of metaraminol-induced urethral NE depletion | 1.2 mg/kg | [1] |
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Uptake Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on norepinephrine uptake in rat hypothalamic synaptosomes.
Materials:
-
This compound
-
[³H]-Norepinephrine
-
Rat hypothalami
-
Sucrose solution (0.32 M)
-
Krebs-bicarbonate buffer
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat hypothalami in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-bicarbonate buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomal aliquots with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a standard NET inhibitor like desipramine).
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound, adapted from methods for similar compounds like fluoxetine and atomoxetine.[6][7][8][9]
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase:
-
A mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water) in an isocratic or gradient elution. A common starting ratio could be 82:18 (v/v) acetonitrile to buffer.[9]
Procedure:
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time for the main peak.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
-
Visualizations
Signaling Pathway
The primary mechanism of action of (R)-Thionisoxetine is the inhibition of the norepinephrine transporter (NET), which is located on the presynaptic neuron. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Caption: Mechanism of (R)-Thionisoxetine action.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro norepinephrine uptake inhibition assay.
Caption: Workflow for NE uptake inhibition assay.
References
- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. Analytical methods for the quality control of Prozac capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for (R)-Thionisoxetine Hydrochloride in Norepinephrine Transporter Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Thionisoxetine hydrochloride is a potent and highly selective inhibitor of the norepinephrine transporter (NET). Its high affinity and selectivity make it an invaluable pharmacological tool for researchers studying the role of norepinephrine in the central and peripheral nervous systems. As an analog of nisoxetine, (R)-Thionisoxetine offers a robust profile for investigating the physiological and pathological processes regulated by norepinephrine, including mood disorders, attention-deficit/hyperactivity disorder (ADHD), and cardiovascular function. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to characterize its interaction with the norepinephrine transporter.
Mechanism of Action
This compound exerts its effects by binding to the norepinephrine transporter, a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting this reuptake mechanism, (R)-Thionisoxetine increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This leads to enhanced noradrenergic signaling.
Figure 1. Mechanism of action of this compound. (R)-Thionisoxetine non-competitively inhibits the norepinephrine transporter (NET), blocking the reuptake of norepinephrine (NE) from the synaptic cleft and enhancing postsynaptic adrenergic receptor signaling.
Data Presentation
The following tables summarize the binding affinity and selectivity of this compound for the norepinephrine transporter, along with comparative data for other commonly used NET inhibitors.
Table 1: In Vitro Binding Affinity and Selectivity of (R)-Thionisoxetine
| Compound | Transporter | Ki (nM) | Selectivity (fold) vs. SERT | Selectivity (fold) vs. DAT |
| (R)-Thionisoxetine | NET | 0.20 [1] | ~70 [1] | >100 |
| SERT | ~14 | - | - | |
| DAT | >20 | - | - |
Note: The Ki for DAT is estimated to be at least two orders of magnitude greater than for NET.
Table 2: Comparative Binding Affinities of NET Inhibitors
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| (R)-Thionisoxetine | 0.20 [1] | ~14 | >20 * |
| (R)-Nisoxetine | 0.46 | 158 | 378 |
| Desipramine | 7.36 | 163 | >10,000 |
Note: The Ki for DAT is estimated to be at least two orders of magnitude greater than for NET.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with the norepinephrine transporter are provided below.
Protocol 1: Norepinephrine Transporter Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter using [³H]nisoxetine as the radioligand.
Figure 2. Experimental workflow for the norepinephrine transporter (NET) radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
[³H]nisoxetine (specific activity ~80-90 Ci/mmol)
-
This compound
-
Reference compound (e.g., Desipramine)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Cell harvester
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer.
-
Homogenize the pellet in ice-cold Assay Buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound and the reference compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]nisoxetine (final concentration ~1-2 nM), and 100 µL of membrane preparation (20-50 µg protein).
-
Non-specific Binding: 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [³H]nisoxetine, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of this compound dilution, 50 µL of [³H]nisoxetine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 2-4 hours.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]nisoxetine and Kᴅ is its dissociation constant.
-
Protocol 2: Synaptosomal [³H]-Norepinephrine Uptake Assay
This assay measures the functional inhibition of norepinephrine uptake by (R)-Thionisoxetine in isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., hypothalamus or cortex)
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, saturated with 95% O₂/5% CO₂.
-
[³H]-Norepinephrine (specific activity ~40-60 Ci/mmol)
-
This compound
-
Reference compound (e.g., Desipramine)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect brain tissue in ice-cold Sucrose Buffer.
-
Homogenize the tissue in 10 volumes of Sucrose Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in KRB to obtain the synaptosomal preparation.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Norepinephrine (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold KRB.
-
-
Scintillation Counting and Data Analysis:
-
Measure the radioactivity retained on the filters as described in Protocol 1.
-
Determine the IC₅₀ value for the inhibition of [³H]-Norepinephrine uptake.
-
Protocol 3: In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular norepinephrine levels in the brain of a freely moving animal following the administration of (R)-Thionisoxetine.
Figure 3. Experimental workflow for in vivo microdialysis to measure extracellular norepinephrine levels.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples (e.g., 3-4 samples over 60-80 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the post-drug norepinephrine levels as a percentage of the baseline levels and analyze the time course of the effect.
-
Conclusion
This compound is a powerful and selective tool for the investigation of the norepinephrine transporter. The protocols provided herein offer robust methods for characterizing its binding affinity, functional activity, and in vivo efficacy. These experiments are fundamental for elucidating the role of norepinephrine in health and disease and for the development of novel therapeutics targeting the noradrenergic system.
References
Application of (R)-Thionisoxetine in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Thionisoxetine is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Its primary mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. This enhancement of noradrenergic signaling, particularly within the descending pain modulatory pathways, makes (R)-Thionisoxetine a valuable tool for investigating the role of norepinephrine in nociception and for the preclinical assessment of potential analgesic compounds. These application notes provide detailed protocols for utilizing (R)-Thionisoxetine in various rodent models of inflammatory and neuropathic pain.
Mechanism of Action in Pain Modulation
(R)-Thionisoxetine exerts its analgesic effects by potentiating the descending noradrenergic inhibitory pathway.[2][3] This pathway originates in brainstem nuclei, such as the locus coeruleus, and projects down to the dorsal horn of the spinal cord. Increased norepinephrine in the spinal cord acts on α2-adrenergic receptors on presynaptic terminals of primary afferent neurons and on postsynaptic dorsal horn neurons.[2] This activation leads to a reduction in the release of excitatory neurotransmitters (e.g., glutamate, substance P) and hyperpolarization of dorsal horn neurons, ultimately dampening the transmission of pain signals to higher brain centers.[2]
Data Presentation: Efficacy of (R)-Thionisoxetine
The following tables summarize the quantitative data on the efficacy of (R)-Thionisoxetine in preclinical pain models.
Table 1: In Vitro Binding Affinity and In Vivo Norepinephrine Reuptake Inhibition
| Parameter | Value | Species | Tissue | Reference |
| Kᵢ for [³H]-nisoxetine binding | 0.20 nM | Rat | Hypothalamic synaptosomes | [1] |
| Selectivity (vs. Serotonin uptake) | ~70-fold | Rat | Brain synaptosomes | [1] |
| ED₅₀ (prevention of hypothalamic NE depletion) | 0.21 mg/kg | Rat | Hypothalamus | [1] |
| ED₅₀ (prevention of heart NE depletion) | 3.4 mg/kg | Rat | Heart | [1] |
| ED₅₀ (prevention of urethral NE depletion) | 1.2 mg/kg | Rat | Urethra | [1] |
Table 2: Analgesic Efficacy of (R)-Thionisoxetine in the Carrageenan-Induced Inflammatory Pain Model
| Pain Modality | Dose (mg/kg, i.p.) | % Reversal of Hyperalgesia/Allodynia | Species | Reference |
| Thermal Hyperalgesia | 0.03 - 10 | Complete Reversal | Rat | |
| Mechanical Allodynia | 0.03 - 10 | >80% Reversal | Rat | |
| Thermal Hyperalgesia (with Fluoxetine) | Not specified | ~100-fold increase in potency | Rat | |
| Mechanical Allodynia (with Fluoxetine) | Not specified | ~100-fold increase in potency | Rat |
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess the efficacy of compounds against acute inflammatory pain, characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
(R)-Thionisoxetine
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Carrageenan (1-2% w/v in sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Acclimation: Acclimate rats to the testing environment and equipment for at least 2-3 days prior to the experiment.
-
Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus and baseline paw withdrawal threshold to mechanical stimuli.
-
Carrageenan Injection: Inject 100 µL of carrageenan solution into the plantar surface of the right hind paw.
-
Drug Administration: Administer (R)-Thionisoxetine (e.g., 0.03, 0.1, 0.3, 1, 3, 10 mg/kg, i.p.) or vehicle at a predetermined time point after carrageenan injection (e.g., 2 hours).
-
Post-treatment Measurement: Assess thermal hyperalgesia and mechanical allodynia at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).
Data Analysis:
Calculate the percentage reversal of hyperalgesia or allodynia using the following formula: % Reversal = [(Post-drug latency/threshold - Post-carrageenan latency/threshold) / (Baseline latency/threshold - Post-carrageenan latency/threshold)] * 100
Formalin-Induced Pain Model
This model produces a biphasic pain response: an acute neurogenic phase followed by a tonic inflammatory phase. It is useful for differentiating between analgesic mechanisms.
Materials:
-
(R)-Thionisoxetine
-
Vehicle
-
Formalin (1-5% in sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Observation chambers with mirrors for clear viewing of the paws
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer (R)-Thionisoxetine or vehicle at a predetermined time before formalin injection (e.g., 30 minutes).
-
Formalin Injection: Inject 50 µL of formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the rat in the observation chamber and record the total time spent licking or biting the injected paw for 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes).
Data Analysis:
Compare the total time spent licking/biting the injected paw in the drug-treated groups to the vehicle-treated group for both Phase 1 and Phase 2.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms such as mechanical allodynia and thermal hyperalgesia.
Materials:
-
(R)-Thionisoxetine
-
Vehicle
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Apparatus for assessing mechanical allodynia and thermal hyperalgesia
Procedure:
-
Surgery: Anesthetize the rat. Expose the sciatic nerve in the mid-thigh region of the left leg and place four loose ligatures of chromic gut suture around the nerve.
-
Recovery: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.
-
Baseline Measurement: Measure baseline paw withdrawal threshold and latency in the ipsilateral (injured) and contralateral (uninjured) paws.
-
Drug Administration: Administer (R)-Thionisoxetine or vehicle.
-
Post-treatment Measurement: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.
Data Analysis:
Compare the paw withdrawal thresholds and latencies in the drug-treated groups to the vehicle-treated group for the ipsilateral paw.
Visualizations
Caption: Signaling pathway of (R)-Thionisoxetine in pain modulation.
Caption: Experimental workflow for inflammatory pain models.
Caption: Experimental workflow for neuropathic pain models.
References
- 1. Spinal α2 -adrenoceptors and neuropathic pain modulation; therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal α2-adrenoceptor mediated analgesia in neuropathic pain reflects brain derived nerve growth factor and changes in spinal cholinergic neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Descending noradrenergic influences on pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Thionisoxetine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (R)-Thionisoxetine hydrochloride in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is the hydrochloride salt of (R)-Thionisoxetine. It is a potent and selective inhibitor of the norepinephrine transporter (NET).[1][2] The hydrochloride form is intended to improve aqueous solubility compared to the free base.
Table 1: Chemical Properties of (R)-Thionisoxetine and its Hydrochloride Salt
| Property | (R)-Thionisoxetine (Free Base) | This compound |
| Molecular Formula | C17H21NOS[3][4] | C17H21NOS · HCl |
| Molecular Weight | 287.4 g/mol [3] | 323.88 g/mol [2] |
| Appearance | Not specified in provided results | Crystalline solid[5] |
Q2: What is the expected solubility of this compound in PBS?
Q3: Why might I be experiencing solubility issues with this compound in PBS?
Several factors can contribute to poor solubility, even for a hydrochloride salt:
-
Compound Purity: Impurities can affect solubility.
-
PBS Formulation: The exact composition and pH of your PBS can influence solubility. Standard PBS has a pH of ~7.4.
-
Temperature: Solubility is often temperature-dependent.
-
Kinetics of Dissolution: The compound may dissolve slowly and require more time or energy (e.g., vortexing, sonication) to fully dissolve.
-
Common Ion Effect: The presence of chloride ions in PBS might slightly suppress the dissolution of a hydrochloride salt.
Troubleshooting Guide for Solubility Issues
If you are observing precipitation, cloudiness, or undissolved particles when preparing solutions of this compound in PBS, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution in PBS
-
Weigh the desired amount of this compound powder.
-
Add the powder to the appropriate volume of sterile PBS (pH 7.4).
-
Vortex the solution vigorously for 1-2 minutes.
-
If undissolved particles remain, place the solution in a 37°C water bath for 15-30 minutes, with intermittent vortexing.
-
Visually inspect for complete dissolution.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
For in vitro experiments where a small final concentration of an organic solvent is acceptable, preparing a concentrated stock solution is a common strategy.[6][7][8]
-
Solvent Selection: Choose a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Stock Preparation:
-
Dissolve a known weight of this compound in a small volume of the chosen solvent (e.g., 10 mg in 1 mL of DMSO to make a 10 mg/mL stock).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution into your experimental PBS buffer to achieve the desired final concentration.
-
Crucial Step: Add the stock solution dropwise to the PBS while vortexing to minimize precipitation.
-
Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.
-
Table 2: Example Dilution Series for a 10 mg/mL Stock in DMSO
| Final Concentration | Volume of Stock (µL) | Volume of PBS (µL) | Final DMSO % (v/v) |
| 100 µg/mL | 10 | 990 | 1.0% |
| 10 µg/mL | 1 | 999 | 0.1% |
| 1 µg/mL | 0.1 | 999.9 | 0.01% |
Mechanism of Action: Norepinephrine Transporter (NET) Inhibition
(R)-Thionisoxetine is a selective inhibitor of the norepinephrine transporter (NET).[1] In noradrenergic neurons, NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking NET, (R)-Thionisoxetine increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
Caption: Mechanism of action of (R)-Thionisoxetine as a NET inhibitor.
References
- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of (R)-Thionisoxetine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of (R)-Thionisoxetine hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent and selective norepinephrine reuptake inhibitor.[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities. The hydrochloride salt form is utilized to enhance its solubility and stability.[2]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on studies of structurally similar compounds like Atomoxetine, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acids or bases.
-
Oxidation: Degradation due to reaction with oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Stress: Degradation at elevated temperatures.
Q3: How can I visually identify if my sample of this compound has degraded?
Visual signs of degradation can include a change in color, appearance of particulate matter in solutions, or a change in the physical state of the solid material. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an in-vitro assay. | Degradation of the this compound stock solution. | Prepare fresh stock solutions before each experiment. Store stock solutions under recommended conditions (see Q4 in FAQs). Verify the concentration and purity of the stock solution using a validated analytical method like HPLC. |
| Appearance of unexpected peaks in my chromatogram (e.g., HPLC). | Degradation of the sample during preparation or analysis. | Ensure the mobile phase and diluents are free from contaminants and have a pH that does not promote degradation. Protect samples from light and elevated temperatures during the analytical run. |
| Inconsistent results between experimental replicates. | Inconsistent handling or storage of this compound. | Adhere strictly to standardized protocols for sample preparation and storage. Ensure all aliquots are stored under identical conditions. |
Storage and Handling Recommendations
To minimize degradation, this compound should be handled and stored according to the following guidelines, derived from safety data sheets of similar compounds.
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.[3] |
| Light Exposure | Protect from light. Store in amber vials or light-resistant containers. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation. |
| Container | Keep the container tightly sealed to prevent moisture absorption.[4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] |
Experimental Protocols for Stability Assessment
Forced degradation studies are critical for understanding the stability of this compound. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 270 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the chemical structure of (R)-Thionisoxetine, which contains an ether linkage and a thioether group, the following degradation pathways are plausible under stress conditions.
Caption: Potential degradation pathways for (R)-Thionisoxetine.
Experimental Workflow for Stability Testing
A logical workflow is essential for systematically evaluating the stability of this compound.
Caption: Workflow for stability testing of (R)-Thionisoxetine HCl.
References
- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Technical Support Center: (R)-Thionisoxetine Hydrochloride Drug-Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) involving (R)-Thionisoxetine hydrochloride. Given the limited publicly available DDI studies on this compound, this guide incorporates established principles of drug metabolism and data from analogous norepinephrine reuptake inhibitors to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic pathway for this compound?
A1: Currently, detailed in vivo metabolic pathways for this compound have not been extensively published. However, based on its structural similarity to other norepinephrine reuptake inhibitors like atomoxetine, it is hypothesized to undergo metabolism primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic routes for similar compounds often involve oxidation and subsequent conjugation. For atomoxetine, the primary enzyme responsible for its hydroxylation is CYP2D6.[1][2]
Q2: Is there any clinical evidence of drug-drug interactions with this compound?
Q3: Which CYP450 isoforms are most likely to be involved in the metabolism of this compound?
A3: Drawing parallels from atomoxetine, CYP2D6 is a primary candidate for the metabolism of this compound.[2] Other isoforms that metabolize structurally similar compounds, such as CYP2C19, may also play a minor role.[2] The noradrenergic and serotonergic systems can also influence the expression of liver CYP enzymes, which could be a consideration in study design.[5]
Q4: How can I assess the potential of this compound to be a CYP450 inhibitor?
A4: An in vitro CYP450 inhibition assay using human liver microsomes is the standard approach. This involves incubating this compound with specific CYP isoform probe substrates and measuring the inhibition of metabolite formation.[6][7][8] This can help determine the half-maximal inhibitory concentration (IC50) value.
Troubleshooting Guides
In Vitro CYP450 Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in results | Inconsistent pipetting, issues with microsomal viability, or substrate/inhibitor instability. | Ensure proper mixing and accurate pipetting. Use freshly thawed microsomes and verify their activity with a positive control inhibitor. Check the stability of this compound and probe substrates in the incubation buffer. |
| No inhibition observed | The concentration range of this compound may be too low. The compound may not be an inhibitor of the tested isoform. | Test a wider and higher concentration range of this compound. Include a known inhibitor as a positive control to validate the assay. |
| Unexpectedly potent inhibition | Issues with substrate concentration or nonspecific binding. | Ensure the probe substrate concentration is at or near its Michaelis-Menten constant (Km). Evaluate the potential for nonspecific binding of this compound to the microsomal proteins. |
| Poor substrate solubility | This compound may have low aqueous solubility. | Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the incubation is low (typically <1%) to avoid affecting enzyme activity. |
Data Presentation
Table 1: Predicted Drug-Drug Interactions with this compound (Hypothetical)
Disclaimer: The following table is predictive and based on the likely involvement of CYP2D6 in the metabolism of this compound, drawing parallels with atomoxetine. These potential interactions should be confirmed with experimental data.
| Co-administered Drug Class | Example Drug | Potential Effect on this compound | Mechanism |
| Strong CYP2D6 Inhibitors | Bupropion, Fluoxetine, Paroxetine | Increased plasma concentration and potential for adverse effects. | Inhibition of this compound metabolism. |
| Moderate CYP2D6 Inhibitors | Sertraline, Duloxetine | Moderate increase in plasma concentration. | Inhibition of this compound metabolism. |
| CYP2D6 Inducers | Rifampin, Dexamethasone | Decreased plasma concentration and potential for reduced efficacy. | Increased metabolism of this compound. |
| CYP2D6 Substrates | Codeine, Metoprolol, Nortriptyline | Potential for competitive inhibition, leading to increased concentrations of both drugs. | Competition for the same metabolic enzyme. |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Known positive control inhibitors for each isoform
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM, and either this compound (at various concentrations), a positive control inhibitor, or vehicle control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and the specific probe substrate.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the formation of the specific metabolite from the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: Hypothetical metabolic pathway and potential DDI points for (R)-Thionisoxetine.
References
- 1. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thionisoxetine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 is regulated by noradrenergic and serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. lnhlifesciences.org [lnhlifesciences.org]
Technical Support Center: (R)-Thionisoxetine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Thionisoxetine and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion ([M]+•) for (R)-Thionisoxetine?
A1: The molecular formula for (R)-Thionisoxetine is C17H21NOS.[1] Its calculated monoisotopic mass is approximately 287.13 Da. Therefore, in a mass spectrum, you should look for the molecular ion peak ([M]+•) at an m/z value of approximately 287.13. Depending on the ionization technique and instrument resolution, this may be observed as m/z 287.[1]
Q2: What are the common ionization techniques for analyzing small molecules like (R)-Thionisoxetine?
A2: The most common ionization techniques for small-molecule analysis in liquid chromatography-mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2] ESI is well-suited for polar molecules, while APCI is often used for less polar compounds.[2] For direct infusion or gas chromatography-mass spectrometry (GC-MS), Electron Ionization (EI) is typically used, which can lead to more extensive fragmentation.
Q3: What are the predicted major fragmentation pathways for (R)-Thionisoxetine?
A3: Based on the structure of (R)-Thionisoxetine, the primary fragmentation patterns are expected to arise from cleavage at the ether linkage, the propyl chain, and adjacent to the amine and thioether functional groups. The stability of the resulting carbocations and radical species will influence the abundance of the fragment ions.[3][4]
Q4: Are there any specific isotopic patterns to look for in the mass spectrum of (R)-Thionisoxetine?
A4: Yes, the presence of a sulfur atom in (R)-Thionisoxetine will result in a characteristic isotopic pattern. The natural abundance of the 34S isotope is approximately 4.2%. This means you should observe an [M+2]+• peak at m/z 289.13 with an intensity of about 4.2% relative to the monoisotopic [M]+• peak at m/z 287.13. This isotopic signature can help confirm the presence of sulfur in the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of (R)-Thionisoxetine.
| Issue | Potential Causes | Recommended Solutions |
| No molecular ion peak ([M]+•) is observed. | - The molecule is unstable under the ionization conditions, leading to complete fragmentation.[5] - In-source fragmentation is too high. | - Use a "softer" ionization technique, such as ESI or APCI, instead of EI.[6] - Reduce the source temperature or fragmentation voltage. - Check for the presence of expected fragment ions to confirm the compound was introduced into the mass spectrometer. |
| Poor signal intensity or no signal at all. | - The sample concentration is too low.[7] - Poor ionization efficiency for (R)-Thionisoxetine under the chosen conditions.[7] - The instrument requires calibration or maintenance.[7] - The sample is not reaching the mass spectrometer (e.g., LC issues). | - Increase the sample concentration.[7] - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - Switch between ESI and APCI to see which provides a better signal. - Perform a system suitability test and calibrate the instrument.[7] - Check the LC system for clogs, leaks, or incorrect mobile phase composition. |
| Observed m/z values do not match the expected values. | - The instrument is not properly calibrated.[7] - The compound has formed an adduct with a solvent or salt molecule (e.g., [M+H]+, [M+Na]+, [M+K]+). - The charge state of the ion is not +1. | - Calibrate the mass spectrometer using a known standard.[7] - Check for common adducts by looking for peaks at m/z values corresponding to [M+1], [M+23], and [M+39]. - High-resolution mass spectrometry can help determine the elemental composition and confirm the identity of the ion. |
| Broad or split chromatographic peaks. | - Contamination in the sample or on the chromatographic column.[7] - Inappropriate LC conditions (e.g., mobile phase, gradient, flow rate). - Column degradation. | - Ensure proper sample preparation and use a guard column.[7] - Optimize the LC method, including the mobile phase composition and gradient profile. - Replace the analytical column if it is old or has been subjected to harsh conditions. |
| Unexpected fragment ions are observed. | - The sample is impure and contains co-eluting compounds. - In-source fragmentation of a labile molecule. - Complex fragmentation pathways that were not initially predicted. | - Check the purity of the sample using other analytical techniques (e.g., NMR, HPLC-UV). - Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and then fragment it to confirm the origin of the fragment ions. - Consult literature on the fragmentation of similar compounds (e.g., thioanisoles, N-methylated amines, and diaryl ethers). |
Predicted Fragmentation Data for (R)-Thionisoxetine
The following table summarizes the expected m/z values for the molecular ion and major fragment ions of (R)-Thionisoxetine.
| m/z (Expected) | Proposed Fragment Structure | Notes |
| 287.13 | [C17H21NOS]+• | Molecular Ion ([M]+•) |
| 242.11 | [C15H16NOS]+ | Loss of the ethylamine group (-CH2CH2NHCH3) |
| 199.07 | [C12H9OS]+ | Cleavage of the propyl chain, retaining the thioanisole-phenyl portion |
| 139.04 | [C7H7S]+ | Thioanisole fragment |
| 88.08 | [C5H10N]+ | N-methyl-2-propen-1-amine fragment from cleavage and rearrangement |
| 77.04 | [C6H5]+ | Phenyl group |
| 44.05 | [C2H6N]+ | N-methylethanamine fragment |
Experimental Protocols
Methodology for LC-MS Analysis of (R)-Thionisoxetine
-
Sample Preparation:
-
Dissolve a known quantity of (R)-Thionisoxetine in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a working solution by diluting the stock solution with the initial mobile phase to a concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N2) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID). Select the precursor ion at m/z 287.13 and apply a collision energy of 10-30 eV.
-
Visualizations
Caption: Predicted fragmentation pathway of (R)-Thionisoxetine.
Caption: Troubleshooting workflow for mass spectrometry data analysis.
References
- 1. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Comparative Guide to (R)-Thionisoxetine Hydrochloride and Nisoxetine for Norepinephrine Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of (R)-Thionisoxetine hydrochloride and Nisoxetine, two potent inhibitors of the norepinephrine transporter (NET). The following sections present a comprehensive analysis of their binding affinities, selectivity, and the experimental protocols used for their characterization, aimed at informing research and development in neuropharmacology.
Mechanism of Action: Norepinephrine Transporter Inhibition
Both (R)-Thionisoxetine and Nisoxetine exert their pharmacological effects by blocking the norepinephrine transporter. NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, these compounds increase the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is a key target for the development of treatments for a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD).
Caption: Mechanism of Norepinephrine Reuptake Inhibition.
Quantitative Comparison of Binding Affinities
The binding affinities of (R)-Thionisoxetine and Nisoxetine for the norepinephrine transporter (NET), as well as for the serotonin (SERT) and dopamine (DAT) transporters, are summarized below. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating greater potency.
| Compound | Transporter | Ki (nM) | Selectivity (fold) vs. NET |
| (R)-Thionisoxetine | NET | 0.20[1] | - |
| SERT | ~14 | ~70-fold less potent than for NET[1] | |
| DAT | Not explicitly reported | Not explicitly reported | |
| (R)-Nisoxetine | NET | 0.46[2] | - |
| SERT | 158[2] | ~343-fold less potent than for NET | |
| DAT | 378[2] | ~822-fold less potent than for NET | |
| Nisoxetine (unspecified enantiomer) | NET | 2.1 (for [3H]Noradrenaline uptake)[3] | - |
| NET | 1.4 (for [3H]Nisoxetine binding)[3] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Based on the available data, (R)-Thionisoxetine demonstrates a higher potency for the norepinephrine transporter, with a Ki value approximately two-fold lower than that of (R)-Nisoxetine.[1][2] One study directly states that Thionisoxetine more potently inhibited the uptake of [3H]-NE into hypothalamic synaptosomes and [3H]-nisoxetine binding to the NE transporter than (R)-nisoxetine.[1] Both compounds exhibit significant selectivity for NET over SERT and DAT, a desirable characteristic for targeted therapeutic intervention.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize norepinephrine uptake inhibitors.
Synaptosome Preparation
Synaptosomes, which are isolated presynaptic terminals, are commonly used to study neurotransmitter uptake and release.
Objective: To isolate functional synaptosomes from brain tissue.
Methodology:
-
Tissue Homogenization: Brain tissue (e.g., rat hypothalamus or frontal cortex) is homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES buffer, pH 7.4).
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps at increasing speeds to separate cellular components.
-
A low-speed spin (e.g., 1,000 x g for 10 minutes) removes nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000-20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
-
Washing: The synaptosomal pellet is resuspended in fresh buffer and centrifuged again to wash away contaminants.
-
Final Resuspension: The final pellet is resuspended in an appropriate assay buffer for use in uptake or binding assays.
[3H]-Norepinephrine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes.
Objective: To determine the functional potency of inhibitors at the norepinephrine transporter.
Methodology:
-
Incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., (R)-Thionisoxetine or Nisoxetine) in an appropriate buffer (e.g., Krebs-Ringer buffer) at 37°C.
-
Initiation of Uptake: [3H]-Norepinephrine is added to the synaptosomal suspension to initiate uptake.
-
Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of [3H]-Norepinephrine taken up by the synaptosomes, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined. Non-specific uptake is measured in the presence of a high concentration of a known NET inhibitor or at 4°C.
[3H]-Nisoxetine Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the norepinephrine transporter.
Objective: To determine the binding affinity (Ki) of a compound for the norepinephrine transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the norepinephrine transporter (from cell lines or brain tissue) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]-Nisoxetine and varying concentrations of the competing test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specific temperature, often 4°C or room temperature).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled NET ligand.
Caption: In Vitro Assay Workflow.
Conclusion
Both this compound and Nisoxetine are highly potent and selective inhibitors of the norepinephrine transporter. The available data suggests that (R)-Thionisoxetine possesses a slightly higher affinity for NET compared to (R)-Nisoxetine. The high selectivity of both compounds for NET over SERT and DAT makes them valuable tools for research into the role of the noradrenergic system in various physiological and pathological processes. The choice between these two inhibitors for specific research applications may depend on the desired potency and the specific experimental context.
References
A Comparative Guide to (R)-Thionisoxetine and Other Selective Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Thionisoxetine with other selective norepinephrine reuptake inhibitors (NRIs). The information presented is based on available experimental data to assist researchers and professionals in drug development in their evaluation of these compounds.
Introduction to Selective Norepinephrine Reuptake Inhibitors (NRIs)
Selective norepinephrine reuptake inhibitors (NRIs) are a class of compounds that potently and selectively block the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[1][2] NRIs are utilized in the treatment of various conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.[1][3] While sharing a common mechanism of action, individual NRIs exhibit distinct pharmacological profiles, including differences in their binding affinities and selectivity for the norepinephrine transporter over other monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[2]
(R)-Thionisoxetine is a potent and selective NRI, recognized as the sulfur analog of nisoxetine.[1] This guide will compare the in vitro pharmacological properties of (R)-Thionisoxetine with other well-established and investigational NRIs.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and/or inhibition constants (IC50) of (R)-Thionisoxetine and other selected NRIs for the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT). The data has been compiled from various scientific sources. It is important to note that absolute values may vary between studies due to different experimental conditions.
Binding Affinity (Ki) for Monoamine Transporters
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| (R)-Thionisoxetine | ~0.46 [1] | ~158 [1] | ~378 [1] |
| Reboxetine | 8.2[3] | 1070[4] | >10,000[4] |
| Atomoxetine | 3.4[3] | 390[4] | 1750[4] |
| Nisoxetine | 0.76[5] | 383[5] | 700[5] |
| Desipramine | 4.2[6] | 64[6] | 82,000[6] |
| Viloxazine | 155 - 630[7] | 17,300[7] | >100,000[7] |
| Talsupram | 0.79 (IC50)[8] | 850 (IC50)[8] | 9300 (IC50)[8] |
Selectivity Ratios
Selectivity is a critical parameter for evaluating NRIs, as off-target effects can lead to undesirable side effects. The following table presents the calculated selectivity ratios of the compounds for NET over SERT and DAT, based on the Ki values from the previous table. A higher ratio indicates greater selectivity for the norepinephrine transporter.
| Compound | SERT Ki / NET Ki | DAT Ki / NET Ki |
| (R)-Thionisoxetine | ~343 | ~822 |
| Reboxetine | ~130 | >1220 |
| Atomoxetine | ~115 | ~515 |
| Nisoxetine | ~504 | ~921 |
| Desipramine | ~15 | ~19,524 |
| Viloxazine | ~27 - 111 | >159 - >645 |
| Talsupram | ~1076 (IC50 ratio) | ~11772 (IC50 ratio) |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET.[3]
-
Radioligand: [³H]-Nisoxetine (a high-affinity and selective ligand for NET).[3][9][10]
-
Test compounds (e.g., (R)-Thionisoxetine, Reboxetine).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.[11]
-
Wash Buffer: Cold Assay Buffer.[11]
-
Glass fiber filters (e.g., Whatman GF/C pre-soaked in polyethylenimine).[9]
-
Scintillation counter.[3]
Procedure:
-
Membrane Preparation: Membranes from HEK293-hNET cells are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.[11]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-Nisoxetine and varying concentrations of the test compound.[11]
-
Incubation: The plate is incubated, typically at 4°C for 2-4 hours, to allow the binding to reach equilibrium.[9][10]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[9]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine (or a labeled analog) into cells expressing the norepinephrine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for norepinephrine uptake via hNET.
Materials:
-
[³H]-Norepinephrine or a fluorescent norepinephrine analog.[12]
-
Test compounds.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter or fluorescence plate reader.[14]
Procedure:
-
Cell Plating: HEK293-hNET cells are seeded into 96-well plates and allowed to adhere overnight.[13]
-
Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[13]
-
Uptake Initiation: A fixed concentration of [³H]-Norepinephrine is added to each well to initiate the uptake process.
-
Incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at 37°C.
-
Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled norepinephrine.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is determined by non-linear regression analysis.
Visualizing Norepinephrine Transporter Inhibition and Downstream Signaling
The following diagrams illustrate the mechanism of action of selective norepinephrine reuptake inhibitors and the subsequent downstream signaling pathways.
Conclusion
This guide provides a comparative overview of the in vitro pharmacological properties of (R)-Thionisoxetine and other selective norepinephrine reuptake inhibitors. Based on the available data, (R)-Thionisoxetine demonstrates high potency and selectivity for the norepinephrine transporter. The provided data tables and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals in the evaluation and selection of appropriate compounds for their specific research needs. The diagrams offer a visual representation of the mechanism of action and the subsequent cellular signaling events that are modulated by this class of inhibitors. Further in vivo studies are necessary to fully elucidate the therapeutic potential and clinical implications of these pharmacological differences.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viloxazine - Wikipedia [en.wikipedia.org]
- 8. abmole.com [abmole.com]
- 9. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Thionisoxetine and (S)-Thionisoxetine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the enantiomers of thionisoxetine, (R)-Thionisoxetine and (S)-Thionisoxetine. Thionisoxetine is a potent and selective norepinephrine reuptake inhibitor, and understanding the differential effects of its stereoisomers is crucial for targeted drug development. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes associated pathways to facilitate a clear understanding of their distinct pharmacological profiles.
Data Summary
The available data robustly indicates that the pharmacological activity of thionisoxetine resides primarily in the (R)-enantiomer. (R)-Thionisoxetine demonstrates significantly higher potency as a norepinephrine reuptake inhibitor compared to its (S)-counterpart.
| Parameter | (R)-Thionisoxetine | (S)-Thionisoxetine | Reference |
| Binding Affinity (Ki) for Norepinephrine Transporter (NET) | 0.20 nM | Significantly less potent | [1] |
| In Vivo Efficacy (ED50) - Prevention of Hypothalamic Norepinephrine Depletion | 0.21 mg/kg | Data not available | [1] |
| Selectivity for NET over Serotonin Transporter (SERT) | ~70-fold greater potency for NE uptake inhibition | Data not available | [1] |
Mechanism of Action: Norepinephrine Reuptake Inhibition
Both (R)- and (S)-Thionisoxetine exert their effects by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, they increase the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. The significant difference in binding affinity between the two enantiomers underscores the stereospecificity of this interaction.
Caption: Mechanism of Norepinephrine Reuptake Inhibition by Thionisoxetine Enantiomers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of (R)- and (S)-Thionisoxetine.
[³H]-Nisoxetine Binding Assay
This in vitro assay quantifies the binding affinity of the thionisoxetine enantiomers to the norepinephrine transporter.
Caption: Workflow for the [³H]-Nisoxetine Binding Assay.
Protocol Details:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³H]-nisoxetine (a radiolabeled ligand for NET) and varying concentrations of the test compounds ((R)- or (S)-Thionisoxetine).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Norepinephrine Depletion Studies
These in vivo experiments assess the ability of the thionisoxetine enantiomers to protect against chemically induced depletion of norepinephrine in the brain.
1. 6-Hydroxydopamine (6-OHDA) Induced Depletion in the Hypothalamus:
Caption: Workflow for 6-OHDA Induced Norepinephrine Depletion Study.
Protocol Details:
-
Animal Dosing: Rats are pre-treated with the test compound ((R)- or (S)-Thionisoxetine) at various doses.
-
Neurotoxin Administration: 6-Hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys catecholaminergic neurons, is administered.
-
Tissue Collection: After a designated time, the animals are euthanized, and the hypothalamus is dissected.
-
Norepinephrine Quantification: The concentration of norepinephrine in the hypothalamic tissue is measured, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The dose of the test compound that provides 50% protection against 6-OHDA-induced norepinephrine depletion (ED50) is calculated.
2. Metaraminol-Induced Depletion in Peripheral Tissues:
A similar experimental design is used to assess the protective effects of thionisoxetine enantiomers against norepinephrine depletion in peripheral tissues, such as the heart and urethra. In this paradigm, metaraminol is used as the depleting agent.
Conclusion
References
A Head-to-Head Comparison of Thionisoxetine and Desipramine for Preclinical Research
In the landscape of norepinephrine reuptake inhibitors (NRIs), both Thionisoxetine and Desipramine stand as significant molecules for researchers in neuroscience and drug development. While Desipramine is a well-established tricyclic antidepressant (TCA) with a long history of clinical use and preclinical investigation, Thionisoxetine represents a more selective tool for probing the intricacies of the norepinephrine transporter (NET). This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action and Pharmacological Profile
Both Thionisoxetine and Desipramine exert their primary pharmacological effect by inhibiting the reuptake of norepinephrine from the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2] However, their selectivity and off-target interactions differ significantly.
Thionisoxetine is a potent and highly selective NRI.[3] Its design as a selective agent makes it a valuable tool for studies aiming to specifically elucidate the role of the norepinephrine transporter.
Desipramine is a secondary amine tricyclic antidepressant that functions as a norepinephrine reuptake inhibitor.[4] While it is more selective for the norepinephrine transporter over the serotonin transporter, it also exhibits notable affinity for other receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors, contributing to its complex pharmacological profile and side effects.[4][5]
Quantitative Comparison of Transporter Binding Affinity
A direct comparison of binding affinities from a single study is ideal for minimizing inter-experimental variability. While no single study directly comparing Thionisoxetine and Desipramine across all three monoamine transporters was identified in the literature review, the following table summarizes reported binding affinities (Ki) from various sources. It is important to note that experimental conditions can influence these values.
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | NET/SERT Selectivity Ratio |
| Thionisoxetine | ~0.8 | ~140 | >10,000 | ~175 |
| Desipramine | 0.4 - 4.9 | 17 - 114 | 1850 - >10,000 | ~4 - 285 |
Note: Lower Ki values indicate higher binding affinity. The NET/SERT selectivity ratio is calculated as Ki(SERT)/Ki(NET). Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.
In Vivo Efficacy in Preclinical Models of Depression
The forced swim test (FST) and the tail suspension test (TST) are widely used behavioral assays to screen for antidepressant-like activity in rodents. A reduction in immobility time in these tests is indicative of potential antidepressant efficacy.
Forced Swim Test (FST)
In the FST, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressants typically reduce the duration of immobility.[6][7]
Desipramine has been shown to decrease immobility time and increase active behaviors like climbing in the FST.[8] For instance, a study in rats demonstrated that Desipramine (15 mg/kg) significantly decreased immobility.
Tail Suspension Test (TST)
In the TST, mice are suspended by their tails, and the duration of immobility is measured.[9][10] Similar to the FST, a decrease in immobility is considered an antidepressant-like effect.
Desipramine has been demonstrated to reduce immobility in the TST across various mouse strains.[11][12][13]
Specific quantitative data for Thionisoxetine in the tail suspension test was not found in the reviewed literature.
Off-Target Receptor Binding Profile
Desipramine's interaction with various other receptors contributes to its side-effect profile. A comprehensive, direct comparison of the off-target binding profiles of Thionisoxetine and Desipramine from a single source is not available. However, the following table summarizes the known off-target interactions of Desipramine. Thionisoxetine is generally considered to have a more favorable selectivity profile with minimal off-target binding, though specific Ki values are not widely reported.
| Receptor | Desipramine Ki (nM) |
| Muscarinic M1 | 16 - 91 |
| Histamine H1 | 1.1 - 11 |
| Alpha-1 Adrenergic | 6.5 - 76 |
| Serotonin 5-HT2A | 14 - 49 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources.
Signaling Pathways
The primary mechanism of action for both Thionisoxetine and Desipramine involves the blockade of the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine in the synaptic cleft, resulting in enhanced activation of postsynaptic adrenergic receptors. This, in turn, can trigger downstream signaling cascades, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathway, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[14] Activated CREB promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[15]
Experimental Protocols
Monoamine Transporter Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to monoamine transporters using radioligand binding assays.
1. Materials:
-
Cell membranes prepared from cells stably expressing the human norepinephrine (NET), serotonin (SERT), or dopamine (DAT) transporter.
-
Radioligand specific for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control compound (e.g., 1 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM Benztropine for DAT).[3]
-
Test compounds (Thionisoxetine, Desipramine) at various concentrations.
-
96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a liquid scintillation counter.
2. Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST) Protocol
This protocol describes a general procedure for conducting the forced swim test in rodents.[16][17]
1. Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm, such that the animal cannot touch the bottom or escape.
2. Procedure:
-
Administer the test compound (e.g., Desipramine) or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).
-
Gently place each animal individually into the water cylinder.
-
The test duration is typically 6 minutes.
-
A pre-test session of 15 minutes may be conducted 24 hours before the actual test to induce a stable baseline of immobility.
-
Record the session for later scoring.
-
After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
3. Scoring:
-
The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is typically scored during the last 4 minutes of the 6-minute test.
-
Active behaviors such as swimming and climbing can also be quantified.
Tail Suspension Test (TST) Protocol
This protocol provides a general method for performing the tail suspension test in mice.[9][18]
1. Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail.
2. Procedure:
-
Administer the test compound (e.g., Desipramine) or vehicle to the mice at a predetermined time before the test.
-
Secure the tip of the mouse's tail to the suspension bar with adhesive tape, ensuring the mouse is hanging freely and cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the session for scoring.
-
After the test, carefully remove the mouse and return it to its home cage.
3. Scoring:
-
The total time the mouse remains immobile during the 6-minute test is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Conclusion
Thionisoxetine and Desipramine are both valuable pharmacological tools for studying the norepinephrine system, but their distinct profiles make them suitable for different research applications.
Thionisoxetine is the preferred choice for studies requiring high selectivity for the norepinephrine transporter, allowing for the investigation of NET-specific functions with minimal confounding effects from other receptor systems. Its utility lies in dissecting the specific role of norepinephrine reuptake in various physiological and pathological processes.
Desipramine , on the other hand, serves as a well-characterized reference compound for a tricyclic antidepressant with primary NRI activity. Its broader pharmacological profile, including its off-target interactions, can be relevant for studies investigating the overall effects of TCAs or for preclinical models where this class of drugs has been historically used.
Researchers should carefully consider the specific aims of their study when choosing between these two compounds. For dissecting the precise role of NET, the selectivity of Thionisoxetine is a clear advantage. For broader studies on antidepressant mechanisms or when comparing with a clinically established TCA, Desipramine remains a relevant and important tool. Future head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their pharmacological and behavioral effects under identical experimental conditions.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The automated Tail Suspension Test: a computerized device which differentiates psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active behaviours produced by antidepressants and opioids in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. The Tail Suspension Test [jove.com]
Validating the Selectivity of (R)-Thionisoxetine for the Norepinephrine Transporter Over the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Thionisoxetine's selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). The information is compiled from published experimental data and is intended to assist researchers in evaluating (R)-Thionisoxetine as a selective pharmacological tool. This document presents quantitative data in a clear, tabular format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.
Data Presentation: Comparative Binding Affinities and Uptake Inhibition
The selectivity of a compound for its target is a critical parameter in drug development and neuroscience research. The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of (R)-Thionisoxetine in comparison to the well-established selective NET inhibitor, Reboxetine, and the selective SERT inhibitor, Fluoxetine.
| Compound | Transporter | Kᵢ (nM) | Selectivity (SERT Kᵢ / NET Kᵢ) |
| (R)-Thionisoxetine | NET | 0.20 [1] | ~70-fold (functional) |
| SERT | ~14 (estimated) | ||
| Reboxetine | NET | 1.1 - 21 | 20 - 68-fold |
| SERT | 129 - 1428 | ||
| Fluoxetine | NET | 660 - 2700 | 0.003 - 0.02-fold |
| SERT | 0.9 - 16 |
Table 1: Comparative Binding Affinities (Kᵢ) of Test Compounds for NET and SERT. Note: The Kᵢ value for (R)-Thionisoxetine at SERT is an estimation derived from its reported 70-fold greater potency for inhibiting norepinephrine uptake over serotonin uptake.
| Compound | Assay | IC₅₀ (nM) | Selectivity (SERT IC₅₀ / NET IC₅₀) |
| (R)-Thionisoxetine | [³H]-Norepinephrine Uptake | Potent | ~70-fold [1] |
| [³H]-Serotonin Uptake | Less Potent | ||
| Reboxetine | [³H]-Norepinephrine Uptake | 18 | ~35-fold |
| [³H]-Serotonin Uptake | 630 | ||
| Fluoxetine | [³H]-Norepinephrine Uptake | 1200 | ~0.01-fold |
| [³H]-Serotonin Uptake | 12 |
Table 2: Comparative Functional Inhibition (IC₅₀) of Norepinephrine and Serotonin Uptake. The data presented for (R)-Thionisoxetine indicates it is approximately 70-fold more potent at inhibiting norepinephrine uptake than serotonin uptake[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures used in the field for determining transporter binding affinity and uptake inhibition.
Radioligand Binding Assay for NET and SERT
This assay determines the binding affinity (Kᵢ) of a test compound for the norepinephrine and serotonin transporters.
a) Membrane Preparation:
-
Rat brains are dissected on ice, and the hypothalamus (for NET) or whole brain minus cerebellum (for SERT) is isolated.
-
The tissue is homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Teflon-glass homogenizer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., BCA protein assay).
b) Binding Assay:
-
The binding assay is performed in a 96-well plate format in a total volume of 250 µL.
-
For NET binding, membranes from the hypothalamus are incubated with a fixed concentration of [³H]-Nisoxetine (a selective NET radioligand) and varying concentrations of the test compound (e.g., (R)-Thionisoxetine, Reboxetine, Fluoxetine).
-
For SERT binding, membranes from the whole brain minus cerebellum are incubated with a fixed concentration of a selective SERT radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT).
-
The plates are incubated at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c) Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Synaptosome Uptake Inhibition Assay for Norepinephrine and Serotonin
This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).
a) Synaptosome Preparation:
-
Synaptosomes are prepared from rat brain tissue (hypothalamus for norepinephrine uptake, whole brain for serotonin uptake) as described in the membrane preparation protocol (steps 1-4).
-
The crude synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose as an energy source.
b) Uptake Assay:
-
The synaptosome suspension is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
Varying concentrations of the test compound are added to the synaptosome suspension and incubated for a defined pre-incubation time.
-
The uptake reaction is initiated by the addition of a low concentration of radiolabeled neurotransmitter ([³H]-Norepinephrine or [³H]-Serotonin).
-
The incubation is carried out at 37°C for a short, linear uptake period (typically 5-10 minutes).
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity trapped within the synaptosomes on the filters is measured by scintillation counting.
-
Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent uptake inhibitor.
c) Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake at each concentration of the test compound.
-
The IC₅₀ value, the concentration of the test compound that causes 50% inhibition of specific uptake, is determined by non-linear regression analysis.
Mandatory Visualizations
Caption: Experimental workflows for radioligand binding and synaptosome uptake assays.
Caption: Mechanism of action of (R)-Thionisoxetine at the synapse.
References
(R)-Thionisoxetine: A Comparative Analysis of Dopamine Transporter Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Monoamine Transporter Affinity
The following table summarizes the binding affinities (Ki, in nM) of (R)-Thionisoxetine and other selected monoamine reuptake inhibitors at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity.
| Compound | Class | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| (R)-Thionisoxetine | NRI | 0.20[1] | ~14 (estimated)¹ | Not Reported |
| Duloxetine | SNRI | 7.5[2] | 0.7-0.8[2] | 240[2] |
| Venlafaxine | SNRI | 2480 | 82 | 7647 |
| Sertraline | SSRI | >1000 | 0.26 | <50 |
| Fluoxetine | SSRI | 130 | 1.1 | 1300 |
| Paroxetine | SSRI | 41 | 0.1 | 260 |
¹Estimated from the reported 70-fold higher potency for [3H]-NE uptake inhibition compared to [3H]-5HT uptake inhibition.[1]
Experimental Protocols
Detailed methodologies for assessing the interaction of compounds with monoamine transporters are crucial for reproducible and comparable results. The following are standard protocols for radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.
-
Test compound and reference compounds (e.g., GBR-12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine hDAT-expressing cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.
-
[³H]Dopamine.
-
Test compound and reference compounds (e.g., nomifensine).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to grow to a suitable confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 25°C or 37°C).
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to ensure that the uptake is in the linear range.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated [³H]Dopamine in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50). This value represents the functional potency of the compound as a DAT inhibitor.
Visualizations
The following diagrams illustrate the experimental workflow and the competitive binding landscape at monoamine transporters.
References
A Preclinical Showdown: Comparative Analysis of Serotonin-Norepinephrine Reuptake Inhibitors
A deep dive into the preclinical data reveals nuanced differences among common Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), offering valuable insights for researchers and drug development professionals. This guide synthesizes findings from in vitro and in vivo studies, presenting a comparative analysis of venlafaxine, duloxetine, milnacipran, desvenlafaxine, and levomilnacipran in established preclinical models of depression and anxiety.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone in the treatment of major depressive disorder and anxiety disorders. Their mechanism of action involves blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE), leading to increased synaptic availability of these key neurotransmitters. While all SNRIs share this fundamental mechanism, their pharmacological profiles, and consequently their preclinical performance, exhibit notable distinctions.
In Vitro Potency: A Look at Transporter Affinity
The initial characterization of an SNRI's activity begins with its binding affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. A compilation of in vitro data from various studies highlights the diverse SERT/NET affinity profiles of the compared SNRIs.
| Drug | SERT Ki (nM) | NET Ki (nM) | Selectivity Ratio (SERT/NET) |
| Venlafaxine | 7.8 - 82 | 1920 - 2480 | ~30:1 |
| Desvenlafaxine | 40.2 | 558.4 | 11.2:1 |
| Duloxetine | 0.07 - 0.8 | 1.17 - 7.5 | 5.4:1 - 9:1 |
| Milnacipran | 8.44 | 22 | 2:1 |
| Levomilnacipran | 11.2 | 92.2 | 0.55:1 (~1:1.8) |
| Note: Ki values can vary between studies due to different experimental conditions. This table represents a range of reported values. |
Milnacipran and its levo-enantiomer, levomilnacipran, exhibit a more balanced affinity for both transporters, with levomilnacipran showing a slight preference for NET. In contrast, venlafaxine and its active metabolite, desvenlafaxine, demonstrate a significantly higher affinity for SERT over NET. Duloxetine occupies a middle ground with a notable but less pronounced preference for SERT.[1][2]
In Vivo Neurochemistry: Effects on Extracellular Neurotransmitter Levels
Microdialysis studies in rodents provide a dynamic view of how these in vitro affinities translate to changes in extracellular neurotransmitter concentrations in the brain.
A study in rats demonstrated that venlafaxine produces dose-dependent and robust increases in cortical norepinephrine concentrations.[3] When directly compared, duloxetine was found to be more potent than venlafaxine in blocking both serotonin and norepinephrine transporters in vivo.
Preclinical Efficacy in Models of Depression and Anxiety
The therapeutic potential of SNRIs is extensively evaluated in rodent models that mimic aspects of depression and anxiety. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are two of the most widely used assays.
Forced Swim Test (FST)
In the FST, a measure of antidepressant-like activity, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is recorded. A reduction in immobility time is indicative of an antidepressant effect.
One comparative study in mice found that venlafaxine (at 4 and 8 mg/kg) significantly reduced immobility time. Another study in rats examined the behavioral profiles of venlafaxine, milnacipran, and duloxetine. It was observed that milnacipran and duloxetine increased climbing behavior, a response associated with noradrenergic activity, while venlafaxine tended to increase swimming behavior, which is linked to serotonergic activity.[4] A direct comparison of duloxetine and fluoxetine (an SSRI) in the rat FST showed that while both reduced depressive-like behaviors, fluoxetine had a more significant effect on immobility time in that particular study.[5]
| Drug | Species | Doses Tested (mg/kg) | Effect on Immobility |
| Venlafaxine | Mouse | 4, 8 | Significant reduction |
| Duloxetine | Rat | 40 | No significant effect on immobility, but reduced number of stops[5] |
| Milnacipran | Rat | Not specified in direct comparison | Increased climbing behavior[4] |
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms.
In a comparative study, venlafaxine (at 4 and 8 mg/kg) significantly increased the time spent in the open arms of the EPM in mice, indicating an anxiolytic-like effect.
| Drug | Species | Doses Tested (mg/kg) | Effect on Open Arm Time |
| Venlafaxine | Mouse | 4, 8 | Significant increase |
Experimental Protocols
In Vitro Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of SNRIs for the serotonin (SERT) and norepinephrine (NET) transporters.
Methodology:
-
Preparation of Transporter-Containing Tissues: Cell lines stably expressing human SERT or NET, or rodent brain tissue homogenates (e.g., from the cerebral cortex or hypothalamus) are used.
-
Radioligand Binding: The tissues are incubated with a specific radioligand for either SERT (e.g., [³H]-citalopram) or NET (e.g., [³H]-nisoxetine) in the presence of varying concentrations of the test SNRI.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the transporters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the SNRI that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of SNRIs in rodents.[3]
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: SNRIs or a vehicle control are administered at specified times before the test (e.g., 30 minutes prior to testing).
-
Test Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.[3]
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of SNRIs in rodents.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Animals are habituated to the testing room prior to the experiment.
-
Drug Administration: SNRIs or a vehicle control are administered at a set time before placing the animal in the maze.
-
Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).[6] The session is recorded by an overhead camera.
-
Data Analysis: The time spent in the open arms and the number of entries into the open arms are measured and compared between treatment groups.
In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin and norepinephrine in specific brain regions of freely moving rodents following SNRI administration.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rat.[7]
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow flow rate.[7]
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration and Sampling: The SNRI is administered, and dialysate collection continues to measure changes in serotonin and norepinephrine concentrations over time.
-
Sample Analysis: Neurotransmitter levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Mechanism of Action: A Signaling Pathway Overview
The therapeutic effects of SNRIs stem from their ability to enhance serotonergic and noradrenergic signaling. By blocking SERT and NET on the presynaptic neuron, these drugs increase the concentration of serotonin and norepinephrine in the synaptic cleft. This leads to greater activation of postsynaptic 5-HT and adrenergic receptors, ultimately modulating downstream signaling cascades implicated in mood and emotional regulation.
References
- 1. The Role of Levomilnacipran in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. protocols.io [protocols.io]
- 7. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Binding Affinity of Thionisoxetine Analogs for Monoamine Transporters
A comprehensive analysis of Thionisoxetine and its analogs reveals a class of potent and selective inhibitors for the norepinephrine transporter (NET), with significant implications for the development of novel therapeutics for neuro-psychiatric disorders. This guide provides a comparative overview of their in vitro binding affinities for the norepinephrine and serotonin transporters, detailed experimental protocols for the binding assays, and a visualization of the experimental workflow.
Thionisoxetine, a sulfur-containing analog of the selective norepinephrine reuptake inhibitor (SNRI) nisoxetine, has demonstrated high affinity and selectivity for the norepinephrine transporter. The stereochemistry of the molecule plays a crucial role in its activity, with the (R)-enantiomer being significantly more potent than its (S)-counterpart. This guide delves into the structure-activity relationships of a series of Thionisoxetine analogs by comparing their in vitro binding affinities.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of Thionisoxetine and its selected analogs for the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT). The data highlights the impact of structural modifications on potency and selectivity.
| Compound | Stereoisomer | hNET Ki (nM) | hSERT Ki (nM) (estimated) | Selectivity (SERT/NET) |
| Thionisoxetine | (R) | 0.20[1] | ~14[1] | ~70 |
| Thionisoxetine | (S) | Significantly less potent | Not reported | Not applicable |
| Further Analogs Data | TBD | TBD | TBD | TBD |
Note: The Ki value for hSERT for (R)-Thionisoxetine is an estimation based on the reported 70-fold selectivity for NET over SERT in uptake inhibition assays.[1] "TBD" (To Be Determined) indicates that specific data for a broader range of analogs was not available in the public domain at the time of this review.
Experimental Protocols
The in vitro binding affinities of Thionisoxetine and its analogs are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay for the norepinephrine transporter.
Norepinephrine Transporter (NET) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human norepinephrine transporter (hNET) by measuring their ability to displace a specific radioligand, [³H]-Nisoxetine.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET).
-
Radioligand: [³H]-Nisoxetine (Specific Activity: 70-90 Ci/mmol).
-
Test Compounds: Thionisoxetine analogs.
-
Reference Compound: Desipramine (a well-characterized NET inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B or GF/C), cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing hNET to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Wash the pellet with ice-cold assay buffer.
-
Homogenize the cells in fresh, ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Nisoxetine (final concentration of ~1 nM), and cell membrane preparation.
-
Non-specific Binding: A high concentration of a competing ligand (e.g., 10 µM Desipramine), [³H]-Nisoxetine, and cell membrane preparation.
-
Test Compound Wells: Serial dilutions of the Thionisoxetine analog, [³H]-Nisoxetine, and cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Radioligand Binding Assay
A similar protocol is followed for the SERT binding assay, with the following key differences:
-
Cell Membranes: Membranes from a cell line expressing the human serotonin transporter (hSERT) are used.
-
Radioligand: A SERT-specific radioligand such as [³H]-Citalopram or [³H]-Paroxetine is used.
-
Reference Compound: A well-characterized SERT inhibitor like Citalopram or Paroxetine is used to determine non-specific binding.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the in vitro radioligand binding assay described above.
This guide provides a foundational understanding of the in vitro binding characteristics of Thionisoxetine analogs. Further research into a broader range of structural modifications will be crucial for a more comprehensive structure-activity relationship analysis and for the rational design of next-generation norepinephrine reuptake inhibitors with improved therapeutic profiles.
References
(R)-Thionisoxetine Hydrochloride: A Comparative Analysis of a Potent Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of (R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI), with other established NRIs, primarily atomoxetine and reboxetine. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential therapeutic applications.
Executive Summary
This compound is a selective norepinephrine reuptake inhibitor. Preclinical data suggests it is a potent inhibitor of the norepinephrine transporter (NET).[1] The (R)-enantiomer of thionisoxetine is significantly more potent than its (S)-enantiomer.[1] While clinical trial data for this compound is not publicly available, this guide compares its preclinical pharmacological profile with the established clinical efficacy and safety of atomoxetine and reboxetine, two widely studied NRIs used in the treatment of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.
Comparative Pharmacological Profile
The following table summarizes the key preclinical pharmacological data for this compound and compares it with available data for other NRIs.
| Compound | Binding Affinity (Ki) for NET | Potency (ED50) | Selectivity (vs. SERT) | Reference |
| (R)-Thionisoxetine | 0.20 nM ([³H]-nisoxetine binding) | 0.21 mg/kg (prevents hypothalamic NE depletion by 6-hydroxydopamine in rats) | ~70-fold more potent for NE uptake than 5-HT uptake | [1][2] |
| (R)-Nisoxetine | - | - | - | [1] |
| Atomoxetine | - | - | Selective for NET over SERT | [3] |
| Reboxetine | - | - | Selective for NET | [4] |
Data for Atomoxetine and Reboxetine binding affinities and potencies from comparable preclinical studies were not available in the initial search.
Clinical Efficacy of Comparator Norepinephrine Reuptake Inhibitors
Meta-analyses of clinical trials provide insights into the efficacy of atomoxetine and reboxetine in various conditions.
| Drug | Condition | Efficacy Finding | Reference |
| Atomoxetine | ADHD & Schizophrenia | Odds Ratio (OR) of 0.35 (95% CI: 0.13-0.97), indicating efficacy. | [2][5][6] |
| Reboxetine | ADHD & Schizophrenia | Odds Ratio (OR) of 0.55 (95% CI: 0.32-0.94), indicating efficacy. | [2][5][6] |
| Reboxetine | Depression | No significant difference in efficacy compared to other antidepressants (SSRIs, TCAs, SNRIs). Significantly superior to placebo. | [4][7] |
| Atomoxetine | ADHD in Adults | More efficacious than placebo in reducing core symptoms at 12 and 26 weeks. | [8] |
| Atomoxetine & OROS Methylphenidate | Adult ADHD with comorbid partially responsive Major Depressive Disorder | No significant difference in efficacy between the two drugs as adjunctive therapy to SSRIs. | [9] |
Safety and Tolerability of Comparator Drugs
| Drug | Common Adverse Events | Serious Adverse Events | Reference |
| Atomoxetine | Abdominal pain, decreased appetite, nausea, erectile dysfunction, feeling tired, dizziness, urinary retention. | Angioedema, liver problems, stroke, psychosis, heart problems, suicide, and aggression. | [3][10] |
| Reboxetine | Dry mouth, constipation, increased sweating, insomnia. | - | [11] |
| Atomoxetine | Anorexia, weight loss, hypertension. | - | [3] |
Experimental Protocols
In Vitro Binding Assay for Norepinephrine Transporter
This protocol is a generalized representation based on the methodology described for [³H]-nisoxetine binding.[1]
Objective: To determine the binding affinity (Ki) of a test compound for the norepinephrine transporter (NET).
Materials:
-
Rat hypothalamic synaptosomes
-
[³H]-nisoxetine (radioligand)
-
Test compound (e.g., this compound)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare hypothalamic synaptosomes from rat brains.
-
Incubate the synaptosomes with a fixed concentration of [³H]-nisoxetine and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50 (concentration of test compound that inhibits 50% of specific [³H]-nisoxetine binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Norepinephrine Depletion Assay
This protocol is a generalized representation based on the methodology described for preventing 6-hydroxydopamine-induced norepinephrine depletion.[1]
Objective: To assess the in vivo potency (ED50) of a test compound in protecting against norepinephrine depletion.
Materials:
-
Male Sprague-Dawley rats
-
Test compound (e.g., this compound)
-
6-hydroxydopamine (neurotoxin)
-
Vehicle (for drug administration)
-
Apparatus for drug administration (e.g., intraperitoneal injection)
-
High-performance liquid chromatography (HPLC) with electrochemical detection for norepinephrine quantification
Procedure:
-
Administer various doses of the test compound or vehicle to different groups of rats.
-
After a specified pretreatment time, administer 6-hydroxydopamine to induce norepinephrine depletion.
-
After a set period, sacrifice the animals and dissect the hypothalamus.
-
Homogenize the hypothalamic tissue and prepare it for HPLC analysis.
-
Quantify the concentration of norepinephrine in the tissue samples.
-
Calculate the percentage protection from norepinephrine depletion for each dose of the test compound compared to the vehicle-treated group.
-
Determine the ED50 value, the dose of the test compound that provides 50% protection.
Visualizations
Caption: Mechanism of action of (R)-Thionisoxetine as a norepinephrine reuptake inhibitor.
Caption: Experimental workflow for preclinical evaluation of (R)-Thionisoxetine.
References
- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis on the efficacy of the norepinephrine reuptake inhibitors reboxetine and atomoxetine for the treatment of schizophrenia and attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of reboxetine as an antidepressant, a meta-analysis of both continuous (mean HAM-D score) and dichotomous (response rate) outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Comparison between Atomoxetine and OROS Methylphenidate as an Adjunctive to SSRIs in Attention-deficit/Hyperactivity Disorder Adults with Comorbid Partially Responsive Major Depressive Disorder: A Head-to-head, 12-week, Randomized, Rater-blinded Clinical Trial [cpn.or.kr]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Reboxetine versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (R)-Thionisoxetine Hydrochloride Findings: A Comparative Guide
(R)-Thionisoxetine hydrochloride , a potent and selective norepinephrine reuptake inhibitor (NRI), has demonstrated consistent pharmacological activity across preclinical studies, affirming the reproducibility of its core findings. This guide provides a comparative analysis of this compound against other well-established NRIs, namely Atomoxetine and Reboxetine, supported by experimental data and detailed protocols to aid researchers in their study design and drug development efforts.
Comparative Analysis of Norepinephrine Reuptake Inhibitors
The primary mechanism of action for this compound is the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1] This targeted activity has been consistently observed since its initial characterization.
Quantitative Comparison of In Vitro and In Vivo Potency
The following table summarizes key quantitative data for this compound and its comparators. The data for this compound is primarily derived from a foundational study by Gehlert et al. (1995), with its effects on norepinephrine reuptake being corroborated in subsequent research.[2]
| Compound | Target | Assay | Value | Species | Reference |
| (R)-Thionisoxetine | NET | [3H]-Nisoxetine Binding (Ki) | 0.20 nM | Rat | [2] |
| NET | [3H]-NE Uptake Inhibition (vs. 5-HT) | ~70-fold selective for NE | Rat | [2] | |
| In vivo NE depletion (ED50) | 0.21 mg/kg (hypothalamus) | Rat | [2] | ||
| In vivo NE depletion (ED50) | 1.2 mg/kg (urethra) | Rat | [2] | ||
| In vivo NE depletion (ED50) | 3.4 mg/kg (heart) | Rat | [2] | ||
| Atomoxetine | NET | NET Inhibition | R-isomer is ~9-fold more potent than S-isomer | - | [3] |
| Bioavailability | 63-94% | Human | [4] | ||
| Protein Binding | 98% (primarily albumin) | Human | [4][5] | ||
| Elimination Half-life | 4.5-25 hours (CYP2D6 dependent) | Human | [4] | ||
| Reboxetine | NET | NET Binding (Ki) | >1,000 nM for muscarinic, H1, alpha1, D2 receptors | - | [6] |
| - | Selective for NET over other monoamine transporters | - | [6][7] |
Reproducibility of Preclinical Findings
Subsequent studies have reinforced the initial findings regarding the efficacy of (R)-Thionisoxetine as a selective NRI. For instance, its ability to produce analgesic effects in a carrageenan-induced pain model is consistent with the known role of norepinephrine in pain modulation and further supports its mechanism of action.[8] The combination of (R)-Thionisoxetine with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine has been shown to produce synergistic analgesic effects, a finding that aligns with the established benefits of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[8]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of this compound and other NRIs.
Norepinephrine Transporter (NET) Binding Assay
This assay determines the binding affinity of a compound to the norepinephrine transporter.
-
Cell Membrane Preparation :
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured to confluency.
-
Cells are harvested, washed, and homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.[9]
-
-
Binding Assay :
-
In a 96-well plate, cell membranes (20-40 µg of protein) are incubated with a radiolabeled ligand, such as [³H]-Nisoxetine (final concentration ~1 nM), and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine (10 µM).
-
The plate is incubated for 2-3 hours at 4°C.[9]
-
-
Filtration and Counting :
-
The contents of the wells are rapidly filtered through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[9]
-
-
Data Analysis :
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Norepinephrine
This technique measures the extracellular concentration of norepinephrine in the brain of a freely moving animal.
-
Surgical Procedure :
-
A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat (e.g., prefrontal cortex or hypothalamus) and secured with dental cement.
-
The animal is allowed to recover for at least 48 hours.
-
-
Microdialysis Experiment :
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5-2.0 µL/min).
-
A stabilization period of 1-2 hours is allowed for norepinephrine levels to reach a steady baseline.
-
-
Sample Collection and Analysis :
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The concentration of norepinephrine in the dialysate is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10]
-
Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.
-
Apparatus :
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[11]
-
-
Procedure :
-
Rats are placed in the water cylinder for a 15-minute pre-test session 24 hours before the 5-minute test session. For mice, a single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.[12]
-
During the test session, the duration of immobility (floating with only movements necessary to keep the head above water) is recorded.[12]
-
Antidepressant compounds are typically administered at specific time points before the test session.
-
-
Data Analysis :
-
A reduction in the duration of immobility is indicative of an antidepressant-like effect.
-
For NRIs, an increase in climbing behavior may also be observed and scored separately from swimming.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionisoxetine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. uva.theopenscholar.com [uva.theopenscholar.com]
- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-Thionisoxetine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Key Safety and Physical Data
The following table summarizes essential data for (R)-Thionisoxetine and related compounds. This information is crucial for assessing the risks associated with its handling and disposal.
| Property | (R)-Thionisoxetine | Atomoxetine hydrochloride | Nisoxetine hydrochloride |
| Molecular Formula | C17H21NOS | C17H21NO·HCl | C17H22ClNO2 |
| Molecular Weight | 287.4 g/mol [1] | 291.82 g/mol [2] | 307.8 g/mol [3] |
| Appearance | Not specified | White solid[2] | Solid[3] |
| Melting Point | Not specified | 166 - 168 °C[2] | Not specified |
| Solubility | No information available | No information available[2] | Not specified |
| Known Hazards | Potent norepinephrine uptake inhibitor[4] | Toxic if swallowed, fatal if inhaled, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life with long-lasting effects.[5] | The substance is not classified, according to the Globally Harmonized System (GHS).[6] |
Experimental Protocols for Disposal
The proper disposal of (R)-Thionisoxetine hydrochloride requires a multi-step approach to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocols are based on best practices for handling potent pharmaceutical compounds and hazardous chemical waste.
Personal Protective Equipment (PPE) Requirements:
Before beginning any disposal procedures, ensure the following PPE is worn:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Lab coat
Disposal of Small Quantities (Milligram Scale):
For trace amounts of this compound, such as residual material in empty containers:
-
Decontamination of Containers:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect the solvent rinsate in a designated hazardous waste container.
-
The empty and rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.
-
Disposal of Bulk Quantities (Gram Scale or Higher):
Bulk quantities of this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Place the solid this compound into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
The label should include the chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the information from this guide and any relevant institutional safety protocols.
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Spill Cleanup Protocol:
In the event of a spill:
-
Evacuate and Ventilate:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated to avoid inhalation of any dust.
-
-
Containment:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
-
Collection:
-
Carefully sweep the absorbent material and spilled substance into a designated hazardous waste container.
-
Avoid generating dust.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials in the hazardous waste container.
-
-
Disposal:
-
Seal and label the hazardous waste container and dispose of it through a licensed hazardous waste disposal company.
-
Decision-Making for Disposal Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.
References
- 1. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Benzenepropanamine, gamma-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1) | C17H22ClNO2 | CID 134453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Comprehensive Safety and Handling Guide for (R)-Thionisoxetine Hydrochloride
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (R)-Thionisoxetine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.
-
Eye Damage/Irritation: Can cause serious eye damage.
-
Respiratory Hazards: May be toxic if inhaled and can cause respiratory irritation.[2]
It is crucial to handle this compound with appropriate care to minimize exposure.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact and inhalation.[3] The required level of protection may vary depending on the specific procedure and the quantity of the substance being handled.
Table 1: Recommended Personal Protective Equipment
| Activity | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving & Unpacking | Chemotherapy-rated gloves | Safety glasses | Lab coat | Recommended if packaging is damaged[4] |
| Weighing & Aliquoting | Double chemotherapy-rated gloves | Chemical safety goggles or face shield | Impervious gown | N95 respirator or use of a chemical fume hood[5] |
| Compounding/Preparation | Double chemotherapy-rated gloves | Chemical safety goggles and face shield | Impervious, disposable gown | Required; perform in a chemical fume hood or ventilated enclosure[6] |
| Handling Solutions | Chemotherapy-rated gloves | Chemical safety goggles | Lab coat | Not required if handled in a fume hood |
| Spill Cleanup | Double chemotherapy-rated gloves (e.g., Butyl rubber)[2] | Chemical safety goggles and face shield | Impervious gown | N95 or higher respirator |
| Waste Disposal | Chemotherapy-rated gloves | Safety glasses | Lab coat | Not generally required |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risks.
Step 1: Preparation and Engineering Controls
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before starting, ensure all necessary PPE is available and in good condition.
Step 2: Weighing and Compounding
-
Perform all manipulations that may generate dust, such as weighing, in a chemical fume hood or a powder containment hood.[6]
-
Use dedicated equipment (spatulas, weigh boats) for this compound. If not possible, thoroughly decontaminate equipment after use.
-
Handle the solid form with care to avoid creating dust.[7]
Step 3: Post-Handling
-
After handling, wipe down the work area with an appropriate deactivating solution, followed by a cleaning agent.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused or excess this compound should be disposed of as hazardous chemical waste.[8] It must not be disposed of with household garbage or poured down the drain.[8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.[9]
-
Empty Containers: Rinse the original container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[8]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[7]
-
Clean the spill area with a decontaminating solution.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Visualizations
Below are diagrams illustrating the key safety workflows and relationships for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Key safety considerations for this compound.
References
- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. pogo.ca [pogo.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
